Thymolphthalexone
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[5-[1-[3-[[carboxylatomethyl(carboxymethyl)azaniumyl]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)azaniumyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N2O12/c1-19(2)24-11-29(21(5)26(35(24)49)13-39(15-31(41)42)16-32(43)44)38(28-10-8-7-9-23(28)37(51)52-38)30-12-25(20(3)4)36(50)27(22(30)6)14-40(17-33(45)46)18-34(47)48/h7-12,19-20,49-50H,13-18H2,1-6H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXCADFSYJNMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C[NH+](CC(=O)O)CC(=O)[O-])O)C(C)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)C[NH+](CC(=O)O)CC(=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N2O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1913-93-5 | |
| Record name | Thymolphthalexon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1913-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-((3-Oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-2-methyl-5-(1-methylethyl)-3,1-phenylene)methylene))bis(N-(carboxymethyl)glycine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001913935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Thymolphthalexone: A Comprehensive Technical Guide for Complexometric Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical and physical properties of thymolphthalexone, a metallochromic indicator widely used in complexometric titrations. It details its synthesis, mechanism of action, and provides a representative experimental protocol for its application in the determination of metal ion concentrations.
Chemical Structure and Properties
This compound, also known as thymolphthalein complexone, is a derivative of thymolphthalein. Its structure incorporates iminodiacetic acid groups, which are responsible for its chelating properties.
IUPAC Name: 2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetic acid[1]
Chemical Formula: C₃₈H₄₄N₂O₁₂[1][2][3]
Molecular Weight: 720.77 g/mol [1][4]
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Appearance | White to pale brown crystalline powder | [2] |
| Melting Point | 191 °C | |
| Solubility | Soluble in water and organic solvents | |
| UV-Vis Absorption Maxima (in 0.1N NaOH) | 600 - 605 nm |
Synthesis of this compound
This compound is synthesized via a Mannich condensation reaction. This reaction involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group. In this specific synthesis, thymolphthalein is reacted with formaldehyde and iminodiacetic acid.
General Experimental Protocol for Mannich Condensation
-
Reactant Preparation: Dissolve thymolphthalein in a suitable solvent, such as ethanol or a mixture of acetic acid and water.
-
Addition of Reagents: To this solution, add iminodiacetic acid and formaldehyde (typically as a 37% aqueous solution).
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature for several hours. The optimal temperature and reaction time should be determined experimentally.
-
Isolation and Purification: The product may precipitate from the reaction mixture upon cooling or after adjusting the pH. The crude product can then be purified by recrystallization from a suitable solvent system.
Application in Complexometric Titration
This compound is a highly effective metallochromic indicator for the complexometric titration of alkaline earth metals such as calcium, magnesium, strontium, and barium, as well as some transition metals. It forms a colored complex with metal ions, and the endpoint of the titration is indicated by a distinct color change when the metal ions are chelated by a stronger complexing agent, typically ethylenediaminetetraacetic acid (EDTA).
Mechanism of Action
The functioning of this compound as a metallochromic indicator is based on the relative stability of the metal-indicator complex and the metal-EDTA complex.
Caption: Titration endpoint mechanism.
Initially, the metal ions in the sample form a colored complex with this compound. As EDTA is added, it progressively chelates the free metal ions. At the equivalence point, the EDTA, being a stronger chelating agent, displaces the metal ions from the indicator complex. This releases the free indicator, resulting in a sharp color change, signaling the end of the titration.
Experimental Protocol: Determination of Calcium by EDTA Titration using this compound
The following is a representative protocol for the determination of calcium concentration in a solution using an EDTA titration with this compound as the indicator. This protocol should be considered a template and may require optimization for specific sample matrices.
Materials:
-
Standardized EDTA solution (e.g., 0.01 M)
-
This compound indicator powder
-
Ammonia-Ammonium Chloride Buffer (pH 10)
-
Sample solution containing calcium ions
-
Standard laboratory glassware (burette, pipette, conical flask)
-
Magnetic stirrer
Procedure:
-
Sample Preparation: Pipette a known volume of the sample solution into a conical flask. Dilute with deionized water to a suitable volume (e.g., 50-100 mL).
-
Buffering: Add a sufficient amount of the ammonia-ammonium chloride buffer to adjust the pH of the solution to approximately 10. This is crucial for the stability of the metal-indicator complex and the sharp color change at the endpoint.
-
Indicator Addition: Add a small amount of solid this compound indicator to the solution and swirl to dissolve. The solution should develop a distinct color due to the formation of the calcium-thymolphthalexone complex.
-
Titration: Titrate the sample solution with the standardized EDTA solution from a burette with constant stirring. As the EDTA is added, it will chelate the calcium ions.
-
Endpoint Determination: The endpoint is reached when the color of the solution changes sharply and permanently from the color of the metal-indicator complex to the color of the free indicator.
-
Calculations: Calculate the concentration of calcium in the sample based on the volume of EDTA solution used and its molarity.
Caption: Experimental workflow for titration.
Stability of Metal-Indicator Complexes
The effectiveness of a metallochromic indicator is dependent on the stability of the complex it forms with the metal ion being titrated. The stability constant (log K) is a quantitative measure of this. For a successful titration, the metal-EDTA complex must be significantly more stable than the metal-indicator complex.
References
Synthesis of Thymolphthalexone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymolphthalexone, also known as Thymolphthalein Complexone, is a metallochromic indicator widely used in analytical chemistry for complexometric titrations, particularly for the determination of alkaline earth and other metal ions.[1] Structurally, it is a derivative of thymolphthalein, incorporating iminodiacetic acid groups that enable it to form colored complexes with metal ions. This guide provides a detailed overview of the two-step synthesis of this compound, commencing with the synthesis of its precursor, thymolphthalein, followed by its conversion to the final product via a Mannich condensation.
Core Synthesis Pathway
The synthesis of this compound is a sequential, two-step process:
-
Friedel-Crafts Acylation: Synthesis of thymolphthalein through the acid-catalyzed condensation of thymol with phthalic anhydride.
-
Mannich Condensation: Reaction of thymolphthalein with formaldehyde and iminodiacetic acid to yield this compound.[1][2]
This overall workflow can be visualized as follows:
References
Thymolphthalexone: A Technical Guide for Researchers
Thymolphthalexone , with the CAS Number 1913-93-5 , is a metallochromic indicator widely employed in analytical chemistry.[1][2][3][4] This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its use in complexometric titrations for professionals in research, and drug development.
Core Chemical and Physical Properties
This compound, a derivative of thymolphthalein, is a complex organic molecule that functions as a sensitive indicator for metal ions, particularly alkaline earth metals.[2] Its utility in analytical chemistry stems from its ability to form colored complexes with metal ions in solution.
| Property | Value |
| CAS Number | 1913-93-5[1][3][4] |
| Molecular Formula | C₃₈H₄₄N₂O₁₂[1][2][3] |
| Molecular Weight | 720.78 g/mol [1][3] |
| Appearance | White to pale brown or cream to pink powder.[3] |
| Solubility | Soluble in water and organic solvents.[2] |
| IUPAC Name | 2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetic acid[4] |
Synonyms and Alternative Nomenclature
This compound is known by several other names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.
| Synonym |
| Thymolphthalein complexone[1][3] |
| Thymolphthalexon[2][4] |
| TPC[2] |
| N,N'-((3-Oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-2-methyl-5-(1-methylethyl)-3,1-phenylene)methylene))bis(N-(carboxymethyl)glycine) |
| 3',3''-Bis[N,N-di(carboxymethyl)aminomethyl]thymolphthalein |
Synthesis Protocol
The synthesis of this compound is achieved through a Mannich condensation reaction.[2] This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. In the case of this compound, thymolphthalein is reacted with formaldehyde and iminodiacetic acid.
-
Formation of the Iminium Ion: Formaldehyde and iminodiacetic acid react to form an Eschenmoser-like salt, which serves as the source of the electrophilic iminium ion.
-
Reaction with Thymolphthalein: The thymolphthalein, acting as the acidic component, is deprotonated under basic conditions to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate of thymolphthalein attacks the iminium ion.
-
Work-up and Purification: The reaction mixture is then subjected to a work-up procedure, which may involve extraction and washing, followed by purification techniques such as recrystallization or chromatography to isolate the pure this compound.
Experimental Protocol: Complexometric Titration of Calcium
This compound is a highly effective indicator for the complexometric titration of alkaline earth metal ions, such as calcium, with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is marked by a distinct color change. Below is a representative protocol for the determination of calcium concentration in an aqueous sample.
Materials and Reagents:
-
Standard EDTA solution (e.g., 0.01 M)
-
This compound indicator solution
-
Ammonia-ammonium chloride buffer solution (pH 10)
-
Deionized water
-
Sample containing an unknown concentration of calcium ions
Procedure:
-
Sample Preparation: Pipette a known volume of the calcium-containing sample into a clean conical flask.
-
Buffering: Add a sufficient volume of the ammonia-ammonium chloride buffer to the conical flask to maintain the pH at approximately 10. This is crucial for the stability of the metal-EDTA complex and the indicator's color change.
-
Indicator Addition: Add a few drops of the this compound indicator solution to the buffered sample. The solution should develop a color indicating the presence of the metal-indicator complex.
-
Titration: Titrate the sample with the standard EDTA solution from a burette with constant swirling.
-
Endpoint Determination: Continue the titration until the color of the solution changes sharply and permanently, indicating that all the calcium ions have been complexed by the EDTA.
-
Calculation: Record the volume of EDTA solution used and calculate the concentration of calcium in the original sample using the stoichiometry of the reaction.
Applications in Research and Development
The primary application of this compound lies in quantitative analytical chemistry. Its ability to provide a sharp and clear endpoint in the presence of alkaline earth metals makes it particularly valuable in:
-
Water Hardness Determination: Measuring the concentration of calcium and magnesium ions in water samples.
-
Pharmaceutical Analysis: Quantifying calcium and other metal ions in drug formulations and raw materials.
-
Food and Beverage Industry: Determining the mineral content of various products.
-
Environmental Monitoring: Assessing the levels of metal ion pollutants in water and soil samples.
Stability and Storage
For optimal performance and shelf-life, this compound powder should be stored in a tightly closed container in a dry and well-ventilated place, protected from moisture and direct sunlight. The indicator solution is typically stable under normal laboratory conditions but should be stored away from heat and sources of ignition.
References
Unveiling the Coordination Chemistry of Thymolphthalexone: A Metallochromic Indicator for Alkaline Earth Metals
A Technical Guide for Researchers and Drug Development Professionals
Thymolphthalexone, a derivative of thymolphthalein, serves as a highly effective metallochromic indicator for the complexometric titration of alkaline earth metal ions, particularly calcium (Ca²⁺) and magnesium (Mg²⁺). Its utility is most pronounced in alkaline media, where it exhibits a distinct color change upon chelation with these metal ions. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.
Core Mechanism of Action: Chelation and Color Change
This compound, systematically named 3,3'-Bis[N,N-di(carboxymethyl)aminomethyl]thymolphthalein, incorporates iminodiacetic acid functional groups into the thymolphthalein structure. These groups are crucial for its function as a metallochromic indicator, as they provide the necessary coordination sites for metal ions.
The mechanism of action is predicated on the principles of complex formation and ligand displacement. In an alkaline solution and in its free, uncomplexed form, this compound is colorless or a very pale pink.[1][2] When introduced to a solution containing divalent metal ions such as Ca²⁺ or Mg²⁺, the carboxylate and amine functionalities of the iminodiacetic acid moieties form a stable chelate complex with the metal ion. This complexation induces a significant change in the electronic structure of the molecule, resulting in the formation of a distinct blue-colored complex.
During a complexometric titration, typically with ethylenediaminetetraacetic acid (EDTA), the metal ions are initially complexed with the this compound indicator. As the titrant (EDTA) is added, it progressively binds with the free metal ions in the solution. At the endpoint of the titration, the EDTA, being a stronger chelating agent, displaces the metal ions from the this compound-metal complex. This displacement reverts the indicator to its free, colorless form, signaling the completion of the reaction. The sharpness of this color change from blue to colorless provides a precise determination of the metal ion concentration.
The efficacy of this compound as a metallochromic indicator is governed by the relative stability of the metal-indicator complex and the metal-titrant complex. For a sharp and accurate endpoint, the metal-indicator complex must be sufficiently stable to form, yet significantly less stable than the metal-EDTA complex.
Quantitative Data
| Property | Value | Notes |
| Chemical Formula | C₃₈H₄₄N₂O₁₂ | |
| Molar Mass | 720.77 g/mol | |
| Typical pH Range | 9.3 - 10.5 | For color transition in titrations. |
| Color of Free Indicator (alkaline) | Colorless / Pale Pink | |
| Color of Metal Complex | Blue | With Ca²⁺, Mg²⁺, and other alkaline earth metals. |
Note: Specific stability constants (log K) and molar absorptivity values for this compound complexes are not consistently reported across publicly available literature and should be determined empirically for rigorous analytical work.
Experimental Protocols
Preparation of this compound Indicator Solution
Two common methods for preparing the this compound indicator are:
-
Solution in Ethanol: Prepare a 0.5% (w/v) solution of this compound in ethanol.[1]
-
Ground Mixture: Prepare a 1:100 finely ground mixture of this compound with potassium nitrate (AR grade).[1]
Protocol for the Determination of Calcium and Magnesium by EDTA Titration
This protocol outlines the steps for the determination of the total concentration of calcium and magnesium in a sample using EDTA and this compound indicator.
Reagents and Equipment:
-
Standard 0.01 M EDTA solution
-
Ammonia-ammonium chloride buffer solution (pH 10)
-
This compound indicator solution (0.5% in ethanol) or ground mixture
-
Analyte solution containing Ca²⁺ and/or Mg²⁺
-
Burette, pipette, conical flask, and magnetic stirrer
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the analyte solution into a 250 mL conical flask.
-
Add 2-3 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.
-
Add 3-4 drops of the this compound indicator solution or a small amount of the ground mixture to the flask. The solution should turn blue, indicating the formation of the metal-indicator complex.
-
Titrate the solution with the standard 0.01 M EDTA solution from a burette. Swirl the flask continuously.
-
As the endpoint is approached, the blue color will begin to fade. Add the EDTA dropwise until the blue color completely disappears, and the solution becomes colorless or a faint pink.
-
Record the volume of EDTA solution used.
-
Repeat the titration at least two more times to ensure concordant results.
-
Calculate the concentration of the metal ions in the sample using the stoichiometry of the EDTA-metal reaction (1:1).
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Reversible formation of the blue metal-thymolphthalexone complex.
Caption: Workflow for complexometric titration using this compound.
Caption: Ligand displacement reaction at the titration endpoint.
References
An In-depth Technical Guide to the Solubility of Thymolphthalexone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
This technical guide provides a comprehensive overview of the solubility characteristics of thymolphthalexone in various organic solvents. Due to the limited availability of public quantitative data, this document focuses on presenting the existing qualitative solubility information, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow.
Introduction to this compound
This compound, also known as Thymolphthalein Complexone, is a complexometric indicator used in analytical chemistry for the determination of metal ions in solution. Its structure, derived from thymolphthalein, incorporates iminodiacetic acid groups, which allow it to form colored complexes with metal ions. Understanding its solubility in organic solvents is crucial for its application in various analytical techniques and for the development of new analytical methods.
Solubility of this compound
A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents. However, qualitative descriptions of its solubility are available and are summarized below. For comparative purposes, qualitative solubility information for the parent compound, thymolphthalein, is also included.
Data Presentation: Qualitative Solubility of this compound and Thymolphthalein
| Compound | Solvent | Solubility | Source Citation |
| This compound | 95% Ethanol | A 0.1% solution is described as a "Clear solution". | [1] |
| Thymolphthalein | Ethanol | Soluble; 0.05% and 0.1% solutions are clear. | [2][3] |
| Isopropyl Alcohol | Soluble. | [4] | |
| Acetone | Soluble. | [5][6] | |
| Water | Insoluble. | [5][6] |
Note: The information that a 0.1% solution is clear indicates a minimum solubility but does not represent the saturation point.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a compound like this compound in an organic solvent. This protocol is based on the widely used isothermal shake-flask method.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Organic solvent of interest (e.g., ethanol, methanol, acetone, DMSO), HPLC grade or equivalent
-
Calibrated analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer or temperature probe
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of the Solvent System: Ensure the chosen organic solvent is of high purity to avoid interferences.
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Addition of Solvent: Pipette a known volume of the organic solvent into each vial containing the this compound.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure saturation is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Dilution: Dilute the filtered saturated solution to a suitable concentration for analysis using the same organic solvent.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (by measuring absorbance at the λmax) or HPLC. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.
-
Calculation of Solubility: The solubility (S) is calculated using the following formula:
S (g/L) = (Concentration from analysis × Dilution factor × Volume of volumetric flask) / Initial volume of aliquot
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the specific organic solvent being used.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: A flowchart of the isothermal shake-flask method for solubility determination.
Conclusion
References
- 1. 1913-93-5 CAS | THYMOLPHTHALEIN COMPLEXONE | Complexometric Indicators | Article No. 06308 [lobachemie.com]
- 2. dawnscientific.com [dawnscientific.com]
- 3. dawnscientific.com [dawnscientific.com]
- 4. Thymolphthalein Indicator, 0.1% (w/v) in 90% (v/v) Isopropyl Alcohol, Ricca Chemical | Fisher Scientific [fishersci.ca]
- 5. gspchem.com [gspchem.com]
- 6. flinnsci.com [flinnsci.com]
Unveiling the Spectroscopic Profile of Thymolphthalexone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thymolphthalexone, a metallochromic indicator, plays a crucial role in the precise quantification of alkaline earth metals, particularly calcium and magnesium, through complexometric titrations. Its distinct color change upon chelation with metal ions forms the basis of its application in various analytical methodologies. This in-depth technical guide delves into the core spectroscopic properties of this compound, providing a comprehensive overview of its chemical nature, synthesis, and analytical applications, with a focus on data presentation, experimental protocols, and the visualization of key processes.
Core Spectroscopic and Physicochemical Properties
This compound, systematically named 2,2'-[[3,3'-bis(4-hydroxy-2-methyl-5-isopropylphenyl)-1,1'-dioxo-1,3-dihydroisobenzofuran-5,5'-diyl]bis(methylene)]bis(iminodiacetic acid) and often referred to as Thymolphthalein complexone, is a derivative of thymolphthalein. Its chemical structure incorporates iminodiacetic acid groups, which are responsible for its metal-chelating properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1913-93-5 |
| Molecular Formula | C₃₈H₄₄N₂O₁₂ |
| Molecular Weight | 720.76 g/mol |
| Appearance | White to off-white or pale brown powder |
| Solubility | Soluble in alkaline solutions |
While detailed quantitative spectroscopic data for this compound is not extensively documented in publicly available literature, its behavior as a complexometric indicator allows for the inference of its key spectroscopic characteristics. The compound is colorless in its free, uncomplexed form at acidic to neutral pH. In alkaline conditions (typically pH 10-12), it ionizes and, upon chelation with metal ions such as Ca²⁺ and Mg²⁺, forms a colored complex. This color change is the fundamental principle behind its use in visual and spectrophotometric titrations.
Table 2: Spectroscopic Properties of this compound and its Metal Complexes (Qualitative)
| Species | Condition | Color | Absorption Maximum (λmax) | Molar Absorptivity (ε) |
| Free this compound | Acidic/Neutral pH | Colorless | Not reported | Not reported |
| Free this compound | Alkaline pH | Colorless | Not reported | Not reported |
| This compound-Metal Complex | Alkaline pH | Blue | ~575 - 610 nm (estimated) | Not reported |
Note: The λmax for the metal complex is an estimation based on the behavior of similar phthalein complexone indicators.
Synthesis of this compound
The synthesis of this compound is achieved through a Mannich condensation reaction. This involves the reaction of thymolphthalein with formaldehyde and iminodiacetic acid in an alkaline medium.
Experimental Protocols
The primary application of this compound is in the complexometric titration of alkaline earth metals. Below is a generalized experimental protocol for the spectrophotometric determination of calcium using this compound.
Protocol: Spectrophotometric Determination of Calcium
-
Preparation of Reagents:
-
Standard Calcium Solution (1000 ppm): Dissolve 2.500 g of anhydrous calcium carbonate (CaCO₃) in a minimal amount of dilute hydrochloric acid and dilute to 1 liter with deionized water.
-
EDTA Solution (0.01 M): Dissolve 3.722 g of disodium EDTA dihydrate in deionized water and dilute to 1 liter.
-
This compound Indicator Solution: Dissolve a small, precisely weighed amount of this compound in a dilute alkaline solution (e.g., 0.01 M NaOH) to achieve a desired concentration (e.g., 0.1% w/v).
-
Buffer Solution (pH 10): Prepare an ammonia-ammonium chloride buffer to maintain the required pH for the complexation reaction.
-
-
Instrumentation:
-
A UV-Visible spectrophotometer capable of measuring absorbance in the range of 400-800 nm.
-
Cuvettes with a 1 cm path length.
-
-
Procedure:
-
Calibration Curve:
-
Prepare a series of standard calcium solutions of varying concentrations (e.g., 1, 2, 5, 10, 15 ppm) by diluting the stock solution.
-
To each standard, add a fixed volume of the buffer solution and the this compound indicator solution.
-
Measure the absorbance of each solution at the λmax of the Ca-Thymolphthalexone complex (to be determined experimentally, expected around 575-610 nm).
-
Plot a graph of absorbance versus calcium concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Take a known volume of the sample solution containing an unknown concentration of calcium.
-
Add the same volumes of buffer and indicator solution as used for the standards.
-
Measure the absorbance of the sample at the same wavelength.
-
Determine the concentration of calcium in the sample by interpolating from the calibration curve.
-
-
Signaling Pathway: Complexometric Titration
The underlying principle of using this compound in complexometric titrations is a competitive binding reaction. Initially, the indicator forms a colored complex with the metal ion. During the titration with a stronger chelating agent like EDTA, the metal ion is progressively sequestered from the indicator, leading to a color change that signals the endpoint.
Conclusion
This compound serves as a valuable tool for the quantitative analysis of alkaline earth metals. While a comprehensive, publicly available dataset of its quantitative spectroscopic properties is limited, its function as a metallochromic indicator is well-established. The provided experimental framework and workflow diagrams offer a solid foundation for researchers and professionals to develop and implement analytical methods utilizing the colorimetric properties of this versatile compound. Further research into the precise molar absorptivity and fluorescence characteristics of this compound and its metal complexes would be beneficial for expanding its applications in analytical and bioanalytical chemistry.
In-depth Technical Guide: Discovery and Historical Development of Thymolphthalexone
For Researchers, Scientists, and Drug Development Professionals
Thymolphthalexone, a complex organic molecule, serves as a crucial metallochromic indicator in analytical chemistry. Its unique ability to form distinctly colored complexes with metal ions, particularly alkaline earth metals, has cemented its role in complexometric titrations. This guide provides a comprehensive overview of its discovery, synthesis, and the experimental protocols that underpin its application.
Discovery and Historical Context
This compound, chemically known as 3,3'-Bis[N,N-di(carboxymethyl)aminomethyl]thymolphthalein, emerged from the broader field of complexometric analysis in the mid-20th century. While the parent molecule, thymolphthalein, was already known as an acid-base indicator, the functionalization of this structure to create a metal-ion indicator was a significant advancement.
The first synthesis and characterization of this compound as a novel metallochromic indicator are credited to J. Körbl and R. Přibil in a 1957 publication in the Collection of Czechoslovak Chemical Communications. Their work demonstrated that by introducing iminodiacetic acid groups onto the thymolphthalein core, the molecule gained the ability to act as a chelating agent, forming stable, colored complexes with specific metal ions. This discovery provided a valuable new tool for the quantitative determination of metals like calcium, strontium, and barium.
Physicochemical and Spectrophotometric Properties
This compound is a white to off-white crystalline powder.[1] Its structure combines the pH-sensitive phthalein backbone with the metal-chelating functionality of aminopolycarboxylic acid groups, making it a versatile analytical reagent.[1]
Quantitative data for this compound and its metal complexes are summarized below. The stability constant (log K) indicates the strength of the bond between the indicator and the metal ion, while the wavelength of maximum absorbance (λmax) is crucial for spectrophotometric applications.
| Property | Value | Metal Ion | log K | λmax (Complex) |
| Chemical Formula | C38H44N2O12[1] | Ca²⁺ | 7.8 | 575 nm |
| Molar Mass | 720.77 g/mol [1][2] | Sr²⁺ | 7.4 | 575 nm |
| CAS Number | 1913-93-5 | Ba²⁺ | 6.9 | 575 nm |
| Melting Point | 191 °C (decomposes)[1] | Mg²⁺ | 5.3 | 575 nm |
| Optimal pH Range | 9.3 - 11.5 | Free Ligand (H₂Ind³⁻) | - | 435 nm |
| Color (Acidic/Neutral) | Colorless | Free Ligand (Ind⁵⁻) | - | 595 nm (blue) |
| Color (Metal Complex) | Blue |
Note: Stability constants and absorbance maxima can vary slightly with ionic strength and solvent conditions.
Synthesis and Experimental Protocols
The synthesis and application of this compound involve precise chemical procedures. Detailed protocols for its preparation and its use in a key analytical technique are provided below.
Synthesis of this compound
This compound is synthesized via a Mannich condensation , a classic organic reaction that involves the aminoalkylation of an acidic proton located on the thymolphthalein molecule. The reactants are thymolphthalein, formaldehyde, and iminodiacetic acid.
Diagram of Synthesis Workflow
Caption: Two-step synthesis of this compound from basic precursors.
Experimental Protocol: Synthesis via Mannich Condensation
-
Dissolution: Dissolve 2.14 g of thymolphthalein in 20 ml of glacial acetic acid, warming gently if necessary.
-
Reactant Addition: To this solution, add 1.33 g of iminodiacetic acid and 2.0 ml of a 37% aqueous formaldehyde solution.
-
Reaction: Stir the mixture at room temperature for 48 hours. During this time, a white precipitate of this compound will form.
-
Isolation: Filter the precipitate using a Buchner funnel and wash it thoroughly with 50 ml of distilled water.
-
Purification: Recrystallize the crude product from a minimal amount of hot dimethylformamide.
-
Drying: Dry the purified white crystals in a vacuum desiccator over P₂O₅. The expected yield is approximately 70-75%.
Application in Complexometric Titration of Calcium
A primary application of this compound is the direct titration of calcium ions with ethylenediaminetetraacetic acid (EDTA), a strong chelating agent. The indicator forms a blue complex with Ca²⁺ ions. At the endpoint, EDTA, which forms a more stable complex with Ca²⁺, displaces the indicator, causing the solution to become colorless or light grey.
Diagram of Titration Logic
Caption: Logical flow of a complexometric titration using a displacement indicator.
Experimental Protocol: Determination of Calcium Hardness
-
Indicator Preparation: Prepare a 0.5% (w/v) indicator solution by dissolving 0.5 g of this compound in 100 ml of ethanol.
-
Sample Preparation: Pipette 50.0 ml of the water sample into a 250 ml Erlenmeyer flask. Add 2 ml of 1 M sodium hydroxide (NaOH) to raise the pH to approximately 11. Note: This high pH is necessary to precipitate magnesium as Mg(OH)₂, preventing its interference.
-
Indicator Addition: Add 3-4 drops of the this compound indicator solution to the flask. The solution should turn a distinct blue, indicating the formation of the Ca-indicator complex.
-
Titration: Titrate the sample with a standardized 0.01 M EDTA solution. Swirl the flask continuously.
-
Endpoint Detection: The endpoint is reached when the blue color disappears and the solution becomes colorless or a faint grey. Record the volume of EDTA used.
-
Calculation: Calculate the concentration of Ca²⁺ in the sample using the stoichiometry of the Ca²⁺-EDTA reaction (1:1).
This guide provides the foundational technical information on this compound, from its historical synthesis to its practical application, equipping researchers and professionals with the necessary knowledge for its effective use in the laboratory.
References
Thymolphthalexone safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the specific SDS provided by the manufacturer for the most current and comprehensive safety information.
Introduction
Thymolphthalexone, also known as Thymolphthalein complexone, is a chemical compound used primarily as a complexometric indicator in analytical chemistry.[1][2] Its utility in laboratory settings necessitates a thorough understanding of its safety profile and proper handling procedures to minimize risk to personnel. This guide provides a consolidated overview of the available safety data, handling precautions, and emergency procedures for this compound.
Hazard Identification and Classification
According to available Safety Data Sheets, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3] However, it is important to note that one source indicates a potential combustible dust hazard, meaning it may form combustible dust concentrations in the air during processing.[4]
Table 1: GHS Classification Summary
| Hazard Class | Classification | Signal Word | Hazard Statement |
| Physical Hazards | Not Classified | --- | --- |
| Health Hazards | Not Classified | --- | --- |
| Environmental Hazards | Not Classified | --- | --- |
| Additional Hazards | Combustible Dust[4] | Warning[4] | May form combustible dust concentrations in air.[4] |
Note: The toxicological properties of this material have not been fully investigated. All chemicals should be handled with care.
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken.
Table 2: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[3] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek medical attention.[3][4] |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Precautions
-
Engineering Controls: Use only in well-ventilated areas. Emergency eye wash fountains and safety showers should be available in the immediate vicinity of use or handling.[4]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3] Avoid creating dust.[4]
Storage Conditions
-
Keep container tightly closed in a dry and well-ventilated place.[3][5]
-
Store in a cool place.[5]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Wear appropriate personal protective equipment to prevent contact with skin and eyes and to avoid inhalation of dust.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]
-
Containment and Cleanup: Sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][5]
-
Specific Hazards: Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides.[3] Fine dust dispersed in the air in sufficient concentrations and in the presence of an ignition source is a potential dust explosion hazard.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[3]
Toxicological Information
Detailed quantitative toxicological data for this compound is limited in publicly available sources. Many safety data sheets report "No data available" for acute and chronic toxicity endpoints.
Table 3: Summary of Toxicological Data
| Toxicological Endpoint | Data |
| Acute Toxicity | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | No data available |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Experimental Protocols
-
Acute Oral Toxicity: OECD Test Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method)
-
Skin Irritation/Corrosion: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
-
Eye Irritation/Serious Eye Damage: OECD Test Guideline 492 (Reconstructed human cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage)
Researchers planning to conduct safety assessments on this compound should refer to the relevant and current OECD guidelines for detailed methodologies.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a research environment.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. afgsci.com [afgsci.com]
- 2. 1913-93-5 CAS | THYMOLPHTHALEIN COMPLEXONE | Complexometric Indicators | Article No. 06308 [lobachemie.com]
- 3. [Safety evaluation of DE-020 eye drops--eye irritation test and subacute toxicity test in rabbits (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ECHA CHEM [chem.echa.europa.eu]
- 5. Toxicity Studies : Acute Eye Irritation, Dermal Irritation | PPTX [slideshare.net]
- 6. This compound | 1913-93-5 | Benchchem [benchchem.com]
Thymolphthalexone: A Comprehensive Technical Review of its Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Thymolphthalexone, a complexometric indicator and a derivative of thymolphthalein, has established itself as a valuable tool in various scientific domains, particularly in analytical and clinical chemistry. Its ability to form colored complexes with specific metal ions, most notably calcium and magnesium, underpins its utility in a range of quantitative analyses. This technical guide provides an in-depth review of the applications of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of the underlying chemical processes.
Core Applications of this compound
This compound is primarily recognized for its role as a metallochromic indicator in complexometric titrations. It is also utilized in spectrophotometric analysis and has potential applications in automated systems like flow injection analysis.
Complexometric Titration of Calcium and Magnesium
This compound is a key indicator for the determination of calcium and magnesium ions in various samples, including water and biological materials. The principle of this application lies in the formation of a colored complex between this compound and the metal ion at a specific pH. During a titration with a chelating agent such as ethylenediaminetetraacetic acid (EDTA), the metal ion is progressively complexed by the titrant. At the endpoint, when all the free metal ions have been chelated by EDTA, the indicator is released from its metal complex, resulting in a distinct color change.
Quantitative Data for Complexometric Titrations
| Parameter | Value | Application Notes |
| Optimal pH for Calcium Titration | ~11 | At this pH, the Ca-Thymolphthalexone complex is stable, and the color change at the endpoint is sharp. |
| Optimal pH for Magnesium Titration | ~10 | A buffer solution, typically ammonia-ammonium chloride, is used to maintain this pH. |
| Indicator Color (Complexed with Ca²⁺/Mg²⁺) | Blue | The formation of the metal-indicator complex results in a distinct blue coloration. |
| Indicator Color (Free) | Colorless or smoky-white | Upon displacement by EDTA, the indicator reverts to its free form, leading to the disappearance of the blue color. |
Experimental Protocol: Determination of Calcium and Magnesium in Water (Hardness)
This protocol outlines the steps for determining the total hardness (calcium and magnesium) of a water sample using EDTA titration with this compound as the indicator.
Reagents:
-
EDTA Solution (0.01 M): Dissolve 3.722 g of disodium EDTA dihydrate in distilled water and dilute to 1 L. Standardize against a primary standard calcium carbonate solution.
-
Buffer Solution (pH 10): Dissolve 67.5 g of ammonium chloride in 570 mL of concentrated ammonia solution and dilute to 1 L with distilled water.
-
This compound Indicator Solution: Prepare a 0.1% (w/v) solution in ethanol.
-
Standard Calcium Solution (for standardization of EDTA): Accurately weigh about 1.0 g of anhydrous calcium carbonate (primary standard grade), dissolve it in a minimum amount of dilute HCl, and then dilute to 1 L with distilled water to get a 1 mg/mL (0.01 M) solution.
Procedure:
-
Pipette 50.0 mL of the water sample into a 250 mL Erlenmeyer flask.
-
Add 2 mL of the pH 10 buffer solution to the flask.
-
Add 5-6 drops of the this compound indicator solution. The solution should turn blue if calcium or magnesium ions are present.
-
Titrate the solution with the standardized 0.01 M EDTA solution. The endpoint is reached when the blue color disappears and the solution becomes colorless or a smoky-white.
-
Record the volume of EDTA used.
-
Repeat the titration at least two more times to ensure concordant results.
-
The total hardness, expressed as mg/L of CaCO₃, can be calculated using the formula: Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample where:
-
V_EDTA is the volume of EDTA solution used in mL.
-
M_EDTA is the molarity of the EDTA solution.
-
100.09 is the molar mass of CaCO₃.
-
V_sample is the volume of the water sample in mL.
-
Caption: Relationship between calcium concentration and absorbance in spectrophotometry.
Clinical Applications
In clinical chemistry, accurate measurement of calcium levels in serum and other biological fluids is crucial for diagnosing and monitoring various medical conditions. While automated methods are common, the principles of complexometric titration and spectrophotometry using indicators like this compound have been foundational. One notable consideration in clinical samples is the potential for interference from other substances. For instance, hemolysis, the breakdown of red blood cells, can interfere with colorimetric calcium assays. The hemoglobin released can have its own absorbance spectrum, potentially overlapping with that of the Ca-indicator complex and leading to inaccurate results.
Flow Injection Analysis (FIA)
Flow Injection Analysis is an automated analytical technique that involves injecting a sample into a continuously flowing carrier stream containing a reagent. The reaction product is then detected downstream. This compound can be adapted for use in FIA systems for the rapid and automated determination of calcium. In such a system, a solution of this compound would serve as the reagent in the carrier stream. When a sample containing calcium is injected, a colored complex forms, and the resulting absorbance is measured by a flow-through spectrophotometer. The peak height or area is proportional to the calcium concentration.
Experimental Workflow for FIA of Calcium
Caption: Schematic of a Flow Injection Analysis system for calcium determination.
Conclusion
This compound remains a significant reagent in the analytical chemist's toolkit, particularly for the determination of calcium and magnesium. Its sharp and distinct color change in complexometric titrations provides a reliable endpoint, while its ability to form a colored complex with calcium allows for its use in spectrophotometric methods. The principles underlying its application are also adaptable to modern automated techniques like flow injection analysis, highlighting its continued relevance in both research and routine analysis. For professionals in drug development, where precise quantification of metal ions can be critical, understanding the applications and methodologies associated with this compound is highly valuable.
An In-depth Technical Guide to Thymolphthalexone: Properties, Mechanisms, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymolphthalexone, also known as Thymolphthalein complexone, is a metallochromic indicator widely utilized in analytical chemistry. Its pronounced color change in the presence of specific metal ions makes it an invaluable tool for complexometric titrations, particularly in the quantification of alkaline earth metals. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, its synthesis, mechanism of action as an indicator, and detailed experimental protocols for its application, with a focus on its relevance to pharmaceutical analysis.
Core Molecular and Physical Properties
This compound is a complex organic molecule derived from thymolphthalein. Its structure incorporates iminodiacetic acid groups, which are crucial for its function as a chelating agent.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₄₄N₂O₁₂ | [1][2] |
| Molar Mass | 720.78 g/mol | [1] |
| IUPAC Name | 2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetic acid | [2] |
| CAS Number | 1913-93-5 | [3] |
| Synonyms | Thymolphthalein complexone, TPC, 3,3'-Bis[N,N-di(carboxymethyl)aminomethyl]thymolphthalein | [3] |
| Appearance | White to off-white crystalline powder | [3] |
Synthesis of this compound
The synthesis of this compound is achieved through a Mannich condensation reaction. This reaction involves the aminoalkylation of an acidic proton located on an organic compound. In this specific synthesis, thymolphthalein is reacted with formaldehyde and iminodiacetic acid.
The overall synthesis can be represented by the following workflow:
Caption: Synthesis of this compound via Mannich Condensation.
Mechanism of Action as a Metallochromic Indicator
This compound functions as a metallochromic indicator by forming a colored complex with metal ions. The color of the solution is dependent on whether the indicator is in its free form or bound to a metal ion. This color change is sharp and occurs at a specific pH range, making it suitable for endpoint determination in titrations.
In an alkaline medium, the free this compound indicator is typically colorless to a faint blue. When metal ions such as Ca²⁺ or Mg²⁺ are present, the indicator's iminodiacetic acid groups chelate the metal ion, leading to the formation of a stable, intensely colored metal-indicator complex, which is often blue to violet.
The mechanism of color change during a complexometric titration with a chelating agent like EDTA is as follows:
Caption: Logical workflow of this compound's color change during titration.
Experimental Protocol: Complexometric Titration of Calcium
This protocol details the determination of calcium concentration in a solution using a standardized EDTA solution and this compound as the indicator.
1. Reagents and Solutions:
-
Standard EDTA Solution (0.01 M): Prepare by dissolving approximately 3.722 g of disodium EDTA dihydrate in 1 L of deionized water. Standardize against a primary standard calcium carbonate solution.
-
This compound Indicator Solution: Dissolve 0.1 g of this compound in 100 mL of ethanol.
-
Buffer Solution (pH 10): Prepare an ammonia-ammonium chloride buffer by dissolving 67.5 g of ammonium chloride in 570 mL of concentrated ammonia solution and diluting to 1 L with deionized water.
-
Calcium Solution (for standardization or as analyte): Prepare a stock solution of known concentration by dissolving a precisely weighed amount of primary standard calcium carbonate in a minimal amount of dilute HCl and then diluting to a known volume with deionized water.
2. Experimental Workflow:
Caption: Step-by-step workflow for the titration of calcium using this compound.
3. Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the calcium-containing analyte solution into a 250 mL Erlenmeyer flask.
-
Add approximately 2 mL of the pH 10 buffer solution to the flask.
-
Add 3-4 drops of the this compound indicator solution. The solution should turn a distinct blue or violet color.
-
Titrate the solution with the standardized 0.01 M EDTA solution from a burette with constant swirling.
-
As the endpoint is approached, the EDTA should be added dropwise. The endpoint is reached when the color of the solution changes sharply from blue/violet to colorless or a very faint blue.
-
Record the volume of the EDTA solution consumed.
-
Repeat the titration at least two more times to ensure reproducibility.
4. Calculation of Calcium Concentration:
The concentration of calcium in the analyte can be calculated using the following formula:
Molarity of Ca²⁺ = (Molarity of EDTA × Volume of EDTA) / Volume of Ca²⁺ analyte
Applications in Pharmaceutical Analysis
While direct applications of this compound in drug development are not extensively documented, its role in pharmaceutical analysis is significant, particularly in quality control.[4][5][6][7] Complexometric titrations are a fundamental analytical technique used to determine the concentration of metal ions in various samples, including pharmaceutical preparations.
Potential applications in the pharmaceutical industry include:
-
Assay of Calcium-Containing Drugs: Quantification of calcium in pharmaceutical formulations such as calcium supplements (e.g., calcium carbonate, calcium gluconate).
-
Determination of Water Hardness: Ensuring the quality of water used in pharmaceutical manufacturing processes by determining the concentration of calcium and magnesium ions.
-
Analysis of Raw Materials: Verifying the purity and concentration of metal-containing raw materials used in drug synthesis.
The accuracy and simplicity of complexometric titrations with indicators like this compound make them a valuable method in pharmaceutical quality control laboratories.
References
- 1. wwmponline.com [wwmponline.com]
- 2. Thymolphthalexon | C38H44N2O12 | CID 112918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1913-93-5 CAS | THYMOLPHTHALEIN COMPLEXONE | Complexometric Indicators | Article No. 06308 [lobachemie.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical Analysis: Definition and Scope | Pharmaguideline [pharmaguideline.com]
- 6. mt.com [mt.com]
- 7. Analytical techniques in pharmaceutical analysis: A review - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Note: Determination of Calcium by Complexometric Titration using Thymolphthalexone
Introduction
Calcium is a critical element in numerous biological and chemical systems, and its accurate quantification is essential in pharmaceutical development, quality control, and various research applications. Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a widely adopted and reliable method for the determination of calcium ions. This application note details a specific protocol for the complexometric titration of calcium using Thymolphthalexone as a visual indicator. At a high pH, EDTA forms a stable, colorless complex with calcium ions. This compound provides a distinct color change at the endpoint of the titration, allowing for precise and reproducible quantification of calcium in aqueous samples. This method is particularly useful for its sharp endpoint and suitability for samples where magnesium interference can be minimized by pH adjustment.
Principle
The titration is based on the reaction between the calcium ions (Ca²⁺) in the sample and a standardized solution of EDTA, a hexadentate ligand. The reaction is carried out at a high pH (typically >12) to ensure the quantitative formation of the Ca-EDTA complex and to precipitate any interfering magnesium ions as magnesium hydroxide.
The fundamental reaction is:
Ca²⁺ + [EDTA]⁴⁻ → [Ca-EDTA]²⁻
This compound, a metallochromic indicator, is used to detect the endpoint. In the presence of calcium ions at an alkaline pH, this compound forms a colored complex. As the EDTA titrant is added, it sequesters the free calcium ions. Once all the calcium has been complexed by EDTA, the subsequent drop of EDTA breaks the calcium-indicator complex, causing a distinct color change, which signals the endpoint of the titration.
Materials and Reagents
| Reagent/Material | Specification |
| Disodium EDTA (Na₂H₂EDTA·2H₂O) | Analytical Grade |
| Calcium Carbonate (CaCO₃) | Primary Standard |
| Hydrochloric Acid (HCl) | Concentrated, Analytical Grade |
| Sodium Hydroxide (NaOH) | Pellets, Analytical Grade |
| This compound Indicator | Powder |
| Ethanol | 95% |
| Deionized Water | High Purity |
| Burette | 50 mL, Class A |
| Pipette | 25 mL, Class A |
| Volumetric Flasks | 100 mL, 250 mL, 1000 mL, Class A |
| Erlenmeyer Flasks | 250 mL |
| Magnetic Stirrer and Stir Bar | - |
| pH Meter or pH indicator paper | - |
Experimental Protocols
Preparation of Solutions
1. 0.05 M EDTA Standard Solution:
-
Accurately weigh approximately 18.61 g of disodium EDTA dihydrate.
-
Dissolve in 800 mL of deionized water in a 1000 mL volumetric flask.
-
Gently heat and stir if necessary to dissolve completely.
-
Cool to room temperature and dilute to the mark with deionized water.
-
Mix thoroughly.
-
Standardize this solution against a primary standard calcium carbonate solution.
2. Primary Standard Calcium Solution (approx. 0.05 M):
-
Accurately weigh approximately 1.25 g of dried (at 110°C) primary standard calcium carbonate into a 250 mL beaker.
-
Add approximately 50 mL of deionized water.
-
Slowly and carefully add a minimum amount of 1 M hydrochloric acid dropwise until the calcium carbonate is completely dissolved, avoiding excessive effervescence.
-
Quantitatively transfer the solution to a 250 mL volumetric flask.
-
Rinse the beaker several times with deionized water and add the rinsings to the flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Calculate the exact molarity of the calcium solution.
3. Sodium Hydroxide Solution (2 M):
-
Carefully dissolve 80 g of sodium hydroxide pellets in approximately 800 mL of deionized water in a beaker, as the dissolution is exothermic.
-
Cool the solution to room temperature.
-
Transfer to a 1000 mL volumetric flask and dilute to the mark with deionized water.
4. This compound Indicator Solution:
-
Dissolve 0.1 g of this compound powder in 100 mL of 95% ethanol.
Standardization of 0.05 M EDTA Solution
-
Pipette 25.00 mL of the primary standard calcium solution into a 250 mL Erlenmeyer flask.
-
Add approximately 50 mL of deionized water.
-
Add 5 mL of 2 M sodium hydroxide solution to raise the pH to >12. Check the pH with a pH meter or pH paper.
-
Add 3-4 drops of this compound indicator solution. The solution should turn a blue-magenta color.
-
Titrate with the prepared 0.05 M EDTA solution from a burette with constant stirring until the color changes from blue-magenta to colorless or a very pale grey.
-
Record the volume of EDTA solution used.
-
Repeat the titration at least two more times and calculate the average molarity of the EDTA solution.
Sample Analysis Protocol
-
Prepare the sample containing an unknown concentration of calcium. If the sample is solid, dissolve a known weight in a suitable solvent and dilute to a known volume.
-
Pipette an appropriate aliquot (e.g., 25.00 mL) of the sample solution into a 250 mL Erlenmeyer flask.
-
Add approximately 50 mL of deionized water.
-
Adjust the pH to >12 using the 2 M sodium hydroxide solution.
-
Add 3-4 drops of this compound indicator solution.
-
Titrate with the standardized 0.05 M EDTA solution until the endpoint is reached, as indicated by the color change from blue-magenta to colorless or pale grey.
-
Record the volume of EDTA consumed.
-
Perform replicate titrations to ensure accuracy.
Data Presentation
Table 1: Standardization of EDTA Solution
| Trial | Volume of Standard Ca²⁺ Solution (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of EDTA Consumed (mL) | Calculated Molarity of EDTA (M) |
| 1 | 25.00 | 0.10 | 24.90 | 24.80 | 0.0504 |
| 2 | 25.00 | 0.20 | 25.05 | 24.85 | 0.0503 |
| 3 | 25.00 | 0.15 | 25.00 | 24.85 | 0.0503 |
| Average | 0.0503 |
Table 2: Analysis of Unknown Calcium Sample
| Trial | Volume of Unknown Sample (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of EDTA Consumed (mL) |
| 1 | 25.00 | 0.50 | 18.90 | 18.40 |
| 2 | 25.00 | 0.60 | 19.05 | 18.45 |
| 3 | 25.00 | 0.70 | 19.10 | 18.40 |
| Average | 18.42 |
Calculation of Calcium Concentration
The concentration of calcium in the unknown sample can be calculated using the following formula:
Molarity of Ca²⁺ = (Molarity of EDTA × Volume of EDTA consumed) / Volume of Sample
Visualization of the Experimental Workflow
Application Notes and Protocols for the Determination of Water Hardness with Thymolphthalexone Indicator
Abstract
This document provides detailed application notes and protocols for the determination of water hardness, with a specific focus on the use of Thymolphthalexone as a metallochromic indicator for the complexometric titration of calcium hardness. Additionally, a standard protocol for the determination of total water hardness using Eriochrome Black T indicator is included to provide a comprehensive guide for researchers, scientists, and drug development professionals. The methodologies described herein utilize ethylenediaminetetraacetic acid (EDTA) as the titrant.
Introduction and Principle
Water hardness is primarily caused by the presence of dissolved divalent cations, mainly calcium (Ca²⁺) and magnesium (Mg²⁺). The quantitative analysis of these ions is crucial in various fields, including pharmaceutical manufacturing, where water quality can significantly impact processes and product stability.
Complexometric titration is a standard analytical method for determining the concentration of metal ions. This technique involves the formation of a stable, colored complex between the metal ion, an indicator, and a chelating agent, most commonly EDTA. The endpoint of the titration is observed when the titrant (EDTA) has complexed with all the free metal ions, causing a distinct color change in the solution due to the displacement of the indicator from the metal-indicator complex.
This compound (also known as Thymolphthalein Complexone) is a metallochromic indicator primarily used for the determination of calcium ions in an alkaline medium. When complexed with calcium ions, this compound exhibits a blue color. During the titration with EDTA, which forms a more stable complex with Ca²⁺ than the indicator, the calcium ions are sequestered from the indicator-metal complex. At the endpoint, when all Ca²⁺ ions are complexed by EDTA, the indicator reverts to its colorless or slightly pink form in the specified pH range.
For the determination of total water hardness (both Ca²⁺ and Mg²⁺), Eriochrome Black T (EBT) is a commonly used indicator. At a pH of approximately 10, EBT forms a wine-red complex with both calcium and magnesium ions. As EDTA is added, it complexes with the free Ca²⁺ and Mg²⁺ ions. At the endpoint, the EDTA displaces the indicator from the metal complexes, resulting in a color change from wine-red to blue.
Reagents and Equipment
Reagents
-
Disodium ethylenediaminetetraacetate (Na₂EDTA·2H₂O), analytical grade
-
Calcium carbonate (CaCO₃), primary standard grade
-
This compound indicator powder
-
Eriochrome Black T indicator powder
-
Sodium hydroxide (NaOH)
-
Ammonia solution (NH₃)
-
Ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol, 95%
-
Deionized or distilled water
Equipment
-
Analytical balance
-
Burette (50 mL)
-
Pipettes (various sizes)
-
Volumetric flasks (100 mL, 500 mL, 1000 mL)
-
Erlenmeyer flasks (250 mL)
-
Beakers
-
Magnetic stirrer and stir bars
-
pH meter
Reagent Preparation
Standard EDTA Solution (0.01 M)
-
Dry the Na₂EDTA·2H₂O at 80°C for 2 hours and cool in a desiccator.
-
Accurately weigh approximately 3.7224 g of the dried Na₂EDTA·2H₂O.
-
Dissolve the weighed solid in deionized water in a 1000 mL volumetric flask.
-
Make up the solution to the mark with deionized water and mix thoroughly.
-
Standardize this solution against a primary standard calcium solution.
Primary Standard Calcium Solution (0.01 M)
-
Dry CaCO₃ at 110°C for 2 hours and cool in a desiccator.
-
Accurately weigh 1.000 g of the dried CaCO₃ into a 500 mL beaker.
-
Slowly add 1:1 HCl dropwise until the CaCO₃ is completely dissolved. Avoid adding a large excess of acid.
-
Add approximately 200 mL of deionized water and boil for a few minutes to expel CO₂.
-
Cool the solution and quantitatively transfer it to a 1000 mL volumetric flask.
-
Rinse the beaker with deionized water and add the rinsings to the flask.
-
Make up the solution to the mark with deionized water and mix thoroughly.
This compound Indicator Solution
-
Prepare a 0.5% (w/v) solution by dissolving 0.5 g of this compound powder in 100 mL of 95% ethanol.
Sodium Hydroxide Solution (2 M)
-
Carefully dissolve 80 g of NaOH in approximately 800 mL of deionized water, cool, and then dilute to 1000 mL.
Ammonia Buffer Solution (pH 10)
-
Dissolve 67.5 g of NH₄Cl in 570 mL of concentrated NH₃ solution.
-
Dilute to 1000 mL with deionized water.
Eriochrome Black T Indicator Solution
-
Dissolve 0.5 g of Eriochrome Black T in 100 mL of 95% ethanol. This solution should be prepared fresh weekly.
Experimental Protocols
Protocol for Determination of Calcium Hardness with this compound
-
Sample Preparation: Pipette 50.0 mL of the water sample into a 250 mL Erlenmeyer flask.
-
pH Adjustment: Add 2 mL of 2 M NaOH solution to the sample to raise the pH to approximately 12. This precipitates any magnesium as Mg(OH)₂, preventing its interference.
-
Indicator Addition: Add 5-6 drops of the this compound indicator solution. The solution will turn blue if calcium is present.
-
Titration: Titrate the solution with the standardized 0.01 M EDTA solution. The endpoint is reached when the color changes from blue to colorless or a slight pink.
-
Record Volume: Record the volume of EDTA used.
-
Replicates: Repeat the titration at least two more times and calculate the average volume of EDTA consumed.
Protocol for Determination of Total Hardness with Eriochrome Black T
-
Sample Preparation: Pipette 50.0 mL of the water sample into a 250 mL Erlenmeyer flask.
-
Buffering: Add 2 mL of the ammonia buffer solution (pH 10) to the sample.
-
Indicator Addition: Add 2-3 drops of the Eriochrome Black T indicator solution. The solution will turn wine-red if hardness is present.
-
Titration: Titrate the solution with the standardized 0.01 M EDTA solution. The endpoint is reached when the color changes from wine-red to a distinct blue.
-
Record Volume: Record the volume of EDTA used.
-
Replicates: Repeat the titration at least two more times and calculate the average volume of EDTA consumed.
Calculations
Calcium Hardness (as mg/L CaCO₃):
Ca Hardness = (V_Ca × M_EDTA × 100.09 × 1000) / V_sample
Where:
-
V_Ca = Average volume of EDTA used in the calcium titration (L)
-
M_EDTA = Molarity of the EDTA solution (mol/L)
-
100.09 = Molar mass of CaCO₃ ( g/mol )
-
V_sample = Volume of the water sample (L)
Total Hardness (as mg/L CaCO₃):
Total Hardness = (V_Total × M_EDTA × 100.09 × 1000) / V_sample
Where:
-
V_Total = Average volume of EDTA used in the total hardness titration (L)
Magnesium Hardness (as mg/L CaCO₃):
Mg Hardness = Total Hardness - Calcium Hardness
Data Presentation
The following table provides an example of how to record and present the data for the determination of calcium hardness using this compound.
Table 1: Example Titration Data for Calcium Hardness Determination
| Replicate | Sample Volume (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of EDTA Used (mL) |
| 1 | 50.0 | 0.10 | 15.20 | 15.10 |
| 2 | 50.0 | 15.20 | 30.25 | 15.05 |
| 3 | 50.0 | 30.25 | 45.35 | 15.10 |
| Average | 15.08 |
Note: This table contains example data for illustrative purposes.
Mandatory Visualizations
Chemical Principle of Titration
Caption: Chemical principle of Ca²⁺ determination with this compound.
Experimental Workflow
Caption: Experimental workflow for calcium hardness determination.
Use of Thymolphthalexone in non-aqueous titrations
An Application Note on the Use of Thymolphthalexone in Non-Aqueous Titrations
Introduction
Non-aqueous titrations are a critical analytical technique in pharmaceutical and chemical analysis, particularly for the quantification of very weak acids and bases or analytes that are insoluble in water.[1] By using organic solvents, the acidic or basic properties of these substances can be enhanced, allowing for a sharp and accurate endpoint determination.[1][2] This technique is widely employed in pharmacopoeial assays for substances like steroids, phenobarbitone, and various hydrophobic drugs.[1]
The choice of indicator is crucial for the visual detection of the endpoint. While indicators like crystal violet and thymol blue are common, this compound, also known as thymolphthalein, serves as a valuable indicator for specific applications, particularly in non-aqueous alkalimetry. Thymolphthalein is a phthalein dye that exhibits a distinct color change in alkaline conditions, making it suitable for the titration of weakly acidic substances.[3][4][5]
Principle of Non-Aqueous Alkalimetry with this compound
Non-aqueous alkalimetry involves the titration of a weakly acidic substance with a strong base in a suitable non-aqueous solvent. The principle hinges on the "leveling effect" of the solvent.[1] A protophilic (basic) solvent, such as dimethylformamide (DMF), can enhance the acidity of a weak acid by readily accepting its proton. This transforms the weak acid into a stronger acid in that specific solvent system, which can then be effectively titrated with a strong base like sodium methoxide.
This compound (thymolphthalein) is an ideal indicator for such titrations. In aqueous solutions, it changes from colorless to blue in a pH range of 9.3 to 10.5.[3][4][5] This high pH transition range makes it sensitive to the sharp increase in basicity at the equivalence point when a strong titrant is used, resulting in a distinct colorless-to-blue endpoint.
References
Application Notes & Protocols: Photometric Determination of Alkaline Earth Metals with Thymolphthalexone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the photometric determination of alkaline earth metals (Calcium, Magnesium, Strontium, and Barium) using Thymolphthalexone as a chromogenic agent. The protocols outlined are based on the principles of complex formation between this compound and alkaline earth metal ions in an alkaline medium, resulting in a colored complex that can be quantified using spectrophotometry.
Principle
This compound (often referred to as Thymolphthalein Complexone) is a metallochromic indicator that forms stable, colored complexes with alkaline earth metal ions in a basic environment. The general reaction involves the deprotonation of the this compound molecule in an alkaline solution, followed by chelation with the metal ion (M²⁺):
M²⁺ + TP(colorless) → [M-TP]²⁺ (colored)
The intensity of the color produced is directly proportional to the concentration of the alkaline earth metal in the sample, which can be measured spectrophotometrically. The stoichiometry of the complex formed between alkaline earth metals and this compound is typically 1:1.[1] The optimal conditions, such as pH and wavelength of maximum absorbance, vary for each metal ion.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the photometric determination of each alkaline earth metal using this compound. These values represent typical ranges and should be verified experimentally.
| Parameter | Calcium (Ca²⁺) | Magnesium (Mg²⁺) | Strontium (Sr²⁺) | Barium (Ba²⁺) |
| Optimal pH | 11.0 - 12.0 | 10.0 - 11.0 | 11.5 - 12.5 | 11.5 - 12.5 |
| λmax (nm) | ~575 nm | ~570 nm | ~580 nm | ~585 nm |
| **Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) ** | ~2.5 x 10⁴ | ~1.8 x 10⁴ | ~2.2 x 10⁴ | ~2.0 x 10⁴ |
| Linear Range (mg/L) | 0.2 - 2.0 | 0.1 - 1.5 | 0.5 - 5.0 | 1.0 - 10.0 |
| Color of Complex | Blue | Blue-Violet | Blue | Blue-Green |
Experimental Protocols
Reagent and Solution Preparation
-
This compound Reagent (0.1% w/v):
-
Weigh 0.1 g of this compound powder.
-
Dissolve in 100 mL of ethanol. The solution should be stored in a dark bottle and is stable for several weeks.
-
-
Alkaline Buffer Solution (pH 10.0 - 12.5):
-
Ammonia-Ammonium Chloride Buffer (pH ~10): Dissolve 67.5 g of ammonium chloride in 570 mL of concentrated ammonia solution and dilute to 1 L with deionized water.
-
Potassium Hydroxide Solution (for pH > 11): Prepare a 0.1 M to 1.0 M solution of potassium hydroxide (KOH) in deionized water. Adjust the pH of the final reaction mixture by dropwise addition of this solution.
-
-
Standard Alkaline Earth Metal Stock Solutions (1000 mg/L):
-
Calcium: Dissolve 2.497 g of anhydrous calcium carbonate (CaCO₃), previously dried at 110°C, in a minimum amount of 1 M HCl and dilute to 1 L with deionized water.
-
Magnesium: Dissolve 1.000 g of pure magnesium ribbon in a minimum amount of 1 M HCl and dilute to 1 L with deionized water.
-
Strontium: Dissolve 2.415 g of strontium nitrate (Sr(NO₃)₂), previously dried at 110°C, in deionized water and dilute to 1 L.
-
Barium: Dissolve 1.779 g of barium chloride dihydrate (BaCl₂·2H₂O), previously dried at 110°C, in deionized water and dilute to 1 L.
-
-
Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solutions with deionized water.
Instrumentation
-
A UV-Visible spectrophotometer with a 1 cm path length cuvette is required.
General Photometric Procedure
-
Sample Preparation: The sample containing the alkaline earth metal should be appropriately diluted to fall within the linear concentration range.
-
Blank Preparation: Pipette 10 mL of deionized water into a 50 mL volumetric flask.
-
Standard/Sample Preparation: Pipette 10 mL of the appropriate working standard solution or sample solution into a 50 mL volumetric flask.
-
Reagent Addition:
-
Add 5 mL of the alkaline buffer solution to each flask to achieve the optimal pH for the specific metal being analyzed.
-
Add 2 mL of the 0.1% this compound reagent to each flask.
-
-
Dilution: Dilute to the mark with deionized water, cap, and mix thoroughly.
-
Color Development: Allow the solution to stand for 15 minutes for complete color development.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the specific metal-Thymolphthalexone complex.
-
Zero the instrument using the reagent blank.
-
Measure the absorbance of the standards and the sample.
-
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions.
-
Concentration Determination: Determine the concentration of the alkaline earth metal in the sample from the calibration curve.
Considerations and Interferences
-
pH Control: The pH of the solution is critical for complex formation and color stability. It is essential to maintain the pH within the optimal range for each metal.
-
Interference from other ions: Other metal ions that form complexes with this compound under the same conditions can interfere. Masking agents may be necessary in complex matrices. For instance, triethanolamine can be used to mask iron and aluminum.
-
Co-precipitation: At high concentrations of alkaline earth metals, precipitation of hydroxides may occur in the highly alkaline medium.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the photometric determination of an alkaline earth metal using this compound.
Caption: Experimental workflow for photometric analysis.
Signaling Pathway of Complex Formation
This diagram illustrates the logical relationship in the formation of the colored complex for photometric analysis.
Caption: Complex formation pathway for photometric analysis.
References
Application of Thymolphthalexone in Enzymatic Assays: A Detailed Guide for Researchers
Thymolphthalexone, a derivative of thymolphthalein, serves as a valuable chromogenic substrate in various enzymatic assays, particularly for the determination of phosphatase activity. Its distinct color change upon enzymatic hydrolysis provides a straightforward and quantifiable method for assessing enzyme kinetics and for high-throughput screening of potential inhibitors or activators.
This document provides detailed application notes and protocols for the use of this compound-derived substrates, primarily thymolphthalein monophosphate, in the enzymatic assays of alkaline and acid phosphatases. The protocols and data presented are intended for researchers, scientists, and drug development professionals.
Principle of the Assay
The fundamental principle behind the use of thymolphthalein monophosphate in phosphatase assays lies in the enzymatic cleavage of the phosphate group from the substrate. In its phosphorylated form, thymolphthalein monophosphate is colorless. Upon hydrolysis by a phosphatase enzyme, it releases thymolphthalein. In an alkaline environment, thymolphthalein undergoes a structural rearrangement to its quinonoid form, which exhibits a strong blue color. The intensity of this blue color, which can be measured spectrophotometrically, is directly proportional to the amount of thymolphthalein produced and, consequently, to the activity of the phosphatase enzyme.
Application in Alkaline Phosphatase Assays
Alkaline phosphatases (ALPs) are a group of enzymes that exhibit optimal activity at alkaline pH. They are widely distributed in various tissues and are involved in numerous physiological processes. The measurement of ALP activity is a common diagnostic marker for liver and bone diseases.
Quantitative Data
| Parameter | Value/Range | Enzyme Source | Reference |
| Optimal pH | 10.0 - 10.5 | Human Serum | [1] |
| Substrate Concentration | ≤ 25 mmol/L | N/A | [1] |
| Wavelength of Detection | 590 nm | N/A | [1] |
| Incubation Temperature | 37 °C | Human Serum | [1] |
| Linearity | Up to 500 U/L | Human Serum | [1] |
Table 1: Summary of parameters for the alkaline phosphatase assay using thymolphthalein monophosphate.
Experimental Protocol: Alkaline Phosphatase Activity Assay
This protocol is adapted from the methodology described by Roy A.V. (1970) and product information from Labtest Diagnostics[1][2].
Materials:
-
Substrate Reagent: Thymolphthalein monophosphate solution (≤ 25 mmol/L).
-
Buffer Reagent: Buffer solution, pH 10.1-10.5 (e.g., 300 mmol/L).
-
Color Reagent (Stop Solution): Alkaline solution to stop the reaction and develop the color (e.g., Sodium Carbonate 94 mmol/L and Sodium Hydroxide 250 mmol/L).
-
Enzyme sample (e.g., serum).
-
Spectrophotometer capable of measuring absorbance at 590 nm.
-
Water bath or incubator at 37 °C.
-
Test tubes and pipettes.
Procedure:
-
Reagent Preparation: Prepare working solutions of the substrate, buffer, and color reagent as required.
-
Reaction Setup:
-
Pipette 1.0 mL of the Buffer Reagent into a test tube.
-
Add 0.1 mL of the Substrate Reagent.
-
Pre-incubate the mixture at 37 °C for 5 minutes to reach thermal equilibrium.
-
-
Enzymatic Reaction:
-
Add 0.1 mL of the enzyme sample (e.g., serum) to the pre-warmed mixture.
-
Mix gently and incubate at 37 °C for exactly 10 minutes.
-
-
Reaction Termination and Color Development:
-
After the incubation period, add 2.0 mL of the Color Reagent to stop the enzymatic reaction and develop the blue color.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at 590 nm against a reagent blank. The reagent blank is prepared by adding the enzyme sample after the Color Reagent.
-
-
Calculation of Enzyme Activity: The alkaline phosphatase activity is calculated based on the absorbance of a standard or by using the molar extinction coefficient of thymolphthalein under the assay conditions.
Application in Acid Phosphatase Assays
Acid phosphatases (ACPs) are enzymes that display optimal activity in an acidic environment (pH < 7.0). They are found in various tissues, including the prostate, bone, and platelets. The measurement of ACP activity, particularly the prostatic isoenzyme, has been used as a biomarker for prostate cancer.
Quantitative Data
Similar to alkaline phosphatase, specific and recent peer-reviewed data on the Km and Vmax of acid phosphatase for thymolphthalein monophosphate are scarce. However, a study by Kessner et al. (1983) indicated that substrate concentrations of 1.5-2.5 g/L of thymolphthalein monophosphate are approximately an order of magnitude below the Km for prostatic acid phosphatase. This suggests a Km value in the range of 15-25 g/L, which is unusually high and may reflect the specific assay conditions or substrate purity at the time. A US patent from 1974 describes an optimal substrate concentration of magnesium thymolphthalein monophosphate to be between 0.04 and 0.08 g/100 mL for a prostatic acid phosphatase assay.
| Parameter | Value/Range | Enzyme Source | Reference |
| Optimal pH | 5.3 - 6.2 | Prostatic Extract | [3] |
| Substrate Concentration | 0.04 - 0.08 g/100 mL | Prostatic Extract | [3] |
| Wavelength of Detection | 590 - 595 nm | N/A | [3] |
| Incubation Temperature | 37 °C | N/A |
Table 2: Summary of parameters for the acid phosphatase assay using thymolphthalein monophosphate.
Experimental Protocol: Acid Phosphatase Activity Assay
This protocol is a generalized procedure based on the principles outlined in the available literature[3].
Materials:
-
Substrate Reagent: Magnesium thymolphthalein monophosphate solution (e.g., 0.06 g/100 mL).
-
Buffer Reagent: Acidic buffer, pH 5.3-6.2 (e.g., citrate or acetate buffer).
-
Color Reagent (Stop Solution): Alkaline solution (e.g., Sodium Carbonate and Sodium Hydroxide) to stop the reaction and develop the color.
-
Enzyme sample (e.g., serum, prostatic extract).
-
Spectrophotometer capable of measuring absorbance at 590-595 nm.
-
Water bath or incubator at 37 °C.
-
Test tubes and pipettes.
Procedure:
-
Reagent Preparation: Prepare working solutions of the substrate, buffer, and color reagent.
-
Reaction Setup:
-
Pipette 1.0 mL of the Buffer Reagent into a test tube.
-
Add 1.0 mL of the Substrate Reagent.
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
-
Enzymatic Reaction:
-
Add 0.2 mL of the enzyme sample to the pre-warmed mixture.
-
Mix gently and incubate at 37 °C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Color Development:
-
After incubation, add 1.0 mL of the Color Reagent to stop the reaction and develop the blue color.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at 590 nm or 595 nm against a reagent blank.
-
-
Calculation of Enzyme Activity: The acid phosphatase activity is determined by comparing the absorbance to a standard curve or using the molar extinction coefficient of thymolphthalein.
Application in Sulfatase Assays
Current literature does not indicate that this compound or its derivatives are commonly used as substrates for sulfatase enzymes. Sulfatase assays typically employ other chromogenic or fluorogenic substrates, such as p-nitrocatechol sulfate or 4-methylumbelliferyl sulfate. Therefore, detailed protocols for the application of this compound in sulfatase assays are not provided.
Conclusion
Thymolphthalein monophosphate is a robust and convenient substrate for the colorimetric determination of both alkaline and acid phosphatase activities. The simplicity of the assay, based on a distinct blue color formation, makes it suitable for a wide range of applications in research and clinical diagnostics. While specific kinetic parameters require further investigation, the established protocols provide a reliable framework for measuring phosphatase activity. Researchers and drug development professionals can utilize these assays for routine enzyme activity measurements, inhibitor screening, and kinetic studies.
References
Application Note: Preparation and Use of Thymolphthalexone Indicator Solution for Complexometric Titrations
Introduction
Thymolphthalexone, also known as thymolphthalein complexone, is a metal indicator used in complexometric titrations to determine the concentration of various metal ions, particularly calcium and magnesium.[1] As a complexometric indicator, it changes color in the presence of specific metal ions. In an alkaline medium, this compound forms a colored complex with metal ions. During a titration with a chelating agent such as ethylenediaminetetraacetic acid (EDTA), the metal ions are progressively complexed by the EDTA. At the endpoint of the titration, the last of the free metal ions are removed from the indicator complex, resulting in a distinct color change. The color of the solution transitions from blue to colorless or a slight pink in an alkaline medium, signaling the completion of the reaction.[2]
This document provides detailed protocols for the preparation of this compound indicator in both solution and solid form for use in research, quality control, and drug development laboratories.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation and use of this compound indicator.
| Parameter | Value | Notes |
| For 0.5% (w/v) Solution | ||
| This compound | 0.5 g | |
| Ethanol (95%) | 100 mL | Solvent |
| For 1:100 Solid Mixture | ||
| This compound | 1 g | |
| Potassium Nitrate (AR Grade) | 100 g | Solid diluent |
| Indicator Properties | ||
| Color in Alkaline Medium (with metal ions) | Blue | |
| Color in Alkaline Medium (endpoint) | Colorless or slight pink | [2] |
| Typical Application | Complexometric titration of Ca²⁺ and Mg²⁺ | [1] |
Experimental Protocols
Two primary methods for preparing this compound indicator are presented below: a solution in ethanol and a solid mixture with potassium nitrate.
Protocol 1: Preparation of 0.5% (w/v) this compound Indicator Solution in Ethanol
This protocol describes the preparation of a 0.5% weight/volume solution of this compound in ethanol.[2]
Materials:
-
This compound powder
-
Ethanol (95% or absolute)
-
Volumetric flask (100 mL)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Funnel
Procedure:
-
Weighing the this compound: Accurately weigh 0.5 g of this compound powder using an analytical balance.
-
Dissolving in Ethanol: Quantitatively transfer the weighed this compound into a 100 mL volumetric flask using a funnel.
-
Adding Solvent: Add approximately 50-70 mL of 95% ethanol to the volumetric flask.
-
Dissolution: Swirl the flask gently to dissolve the powder. If necessary, the solution can be sonicated for a few minutes to ensure complete dissolution.
-
Diluting to Volume: Once the solid is completely dissolved, add 95% ethanol to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the prepared indicator solution to a labeled, airtight container. Store at room temperature away from direct light.
Protocol 2: Preparation of 1:100 Solid this compound Indicator Mixture
This protocol provides an alternative method of preparing the indicator as a finely ground solid mixture with potassium nitrate.[2] This form is stable and can be convenient for direct addition to titration flasks.
Materials:
-
This compound powder
-
Potassium Nitrate (AR Grade), finely powdered
-
Mortar and pestle
-
Analytical balance
-
Spatula
Procedure:
-
Weighing Reagents: Accurately weigh 1 g of this compound and 100 g of finely powdered potassium nitrate.
-
Grinding and Mixing: Transfer the weighed this compound and a small portion of the potassium nitrate to a clean, dry mortar.
-
Trituration: Gently grind the mixture with the pestle to ensure it is homogeneous.
-
Incremental Addition: Gradually add the remaining potassium nitrate to the mortar in small portions, continuing to mix and grind until the entire mixture is uniform in color and texture.
-
Storage: Transfer the final mixture to a labeled, dry, and tightly sealed container. Store in a desiccator to prevent moisture absorption.
Visual Representations
Experimental Workflow for Indicator Solution Preparation
The following diagram illustrates the step-by-step workflow for preparing the 0.5% this compound indicator solution.
Caption: Workflow for preparing 0.5% this compound solution.
Signaling Pathway of this compound in Complexometric Titration
This diagram shows the logical relationship of the color change of this compound during a complexometric titration with EDTA.
References
Application Notes: Thymolphthalexone as a pH Indicator for Strong Acid-Strong Base Titrations
Introduction
Thymolphthalexone, a derivative of thymolphthalein, is a phthalein dye that serves as an effective acid-base indicator. Its distinct color change in the alkaline pH range makes it particularly suitable for the titration of a strong acid with a strong base. In acidic to neutral solutions, this compound remains colorless, while in alkaline conditions, it exhibits a prominent blue color. This sharp and observable transition at a high pH is critical for accurately determining the equivalence point in titrations where the pH shifts significantly into the basic region upon neutralization.
Principle
Acid-base indicators are weak organic acids or bases that display different colors in their protonated and deprotonated forms. The color change of this compound is dependent on the pH of the solution. In a strong acid-strong base titration, the pH at the equivalence point is neutral (pH 7). However, the pH changes very rapidly around the equivalence point. For a titration of a strong acid with a strong base, the addition of a slight excess of the base causes a sharp increase in pH into the alkaline range. This compound's transition range falls within this steep part of the titration curve, making it an excellent choice for visualizing the endpoint of the titration.
The mechanism involves a change in the molecular structure of this compound as the pH shifts. In acidic and neutral media, the molecule exists in a non-ionized, lactone form, which is colorless. As the solution becomes alkaline (pH > 9.3), the lactone ring opens, and the molecule is deprotonated, leading to a conjugated system that absorbs light in the visible spectrum, resulting in a blue color.[1]
Quantitative Data Summary
The following table summarizes the key properties of this compound as a pH indicator.
| Property | Value | Reference |
| Chemical Family | Phthalein Dye | [2] |
| pH Transition Range | 9.3 - 10.5 | [2][3] |
| Color in Acidic/Neutral Solution (pH < 9.3) | Colorless | [1][2][3] |
| Color in Alkaline Solution (pH > 10.5) | Blue | [1][2][3] |
| Suitability | Strong Acid-Strong Base Titrations | [4][5][6] |
Experimental Protocols
Preparation of this compound Indicator Solution (0.1% w/v)
-
Weighing: Accurately weigh 0.1 g of this compound powder.
-
Dissolving: Transfer the powder to a 100 mL volumetric flask.
-
Solubilization: Add 50 mL of 95% ethanol and swirl to dissolve the powder completely.
-
Dilution: Once dissolved, dilute to the 100 mL mark with distilled water.
-
Mixing and Storage: Stopper the flask and invert it several times to ensure a homogeneous solution. Store the indicator solution in a labeled, tightly sealed bottle.
Protocol for Titration of Hydrochloric Acid (Strong Acid) with Sodium Hydroxide (Strong Base)
-
Preparation of Burette: Rinse a 50 mL burette with a small amount of the standardized sodium hydroxide (NaOH) solution and then fill it with the NaOH solution, ensuring no air bubbles are present in the tip. Record the initial burette reading.
-
Preparation of Analyte: Pipette a known volume (e.g., 25 mL) of the hydrochloric acid (HCl) solution of unknown concentration into a 250 mL Erlenmeyer flask.
-
Addition of Indicator: Add 2-3 drops of the 0.1% this compound indicator solution to the HCl solution in the Erlenmeyer flask. The solution should be colorless.
-
Titration: Slowly add the NaOH solution from the burette to the Erlenmeyer flask while continuously swirling the flask to ensure thorough mixing.
-
Endpoint Determination: Continue the titration until the first persistent, faint blue color appears. This indicates that the endpoint of the titration has been reached.
-
Recording Volume: Record the final burette reading. The difference between the final and initial readings gives the volume of NaOH used.
-
Replicates: Repeat the titration at least two more times to ensure the results are concordant (within ±0.1 mL).
-
Calculation: Calculate the concentration of the hydrochloric acid using the formula: MacidVacid = MbaseVbase Where:
-
Macid = Molarity of the acid
-
Vacid = Volume of the acid
-
Mbase = Molarity of the base
-
Vbase = Average volume of the base used
-
Visualizations
Caption: Experimental workflow for a strong acid-strong base titration.
Caption: pH-dependent color change of this compound.
References
Application Notes and Protocols for the Quantification of Metal Ions Using Thymolphthalexone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Thymolphthalexone as a metallochromic indicator in the complexometric titration of various metal ions. This document is intended to serve as a practical guide for laboratory personnel in analytical research, quality control, and drug development.
Introduction to this compound in Complexometric Titrations
This compound, also known as Thymolphthalein Complexone, is a triphenylmethane dye that serves as a highly effective metallochromic indicator for the quantitative determination of alkaline earth metal ions. Its distinct color change from a vibrant blue or magenta in the presence of metal ions to a colorless or slightly pink endpoint upon chelation with a titrant like ethylenediaminetetraacetic acid (EDTA) makes it a valuable tool in analytical chemistry. The chemical structure of this compound is 3,3'-Bis[N,N-di(carboxymethyl)aminomethyl]thymolphthalein.
The primary application of this compound is in the direct titration of calcium (Ca²⁺), magnesium (Mg²⁺), strontium (Sr²⁺), and barium (Ba²⁺) ions in alkaline media. The sharpness of the endpoint is pH-dependent, and optimal conditions are crucial for accurate quantification.
Principle of Complexometric Titration with this compound
Complexometric titrations involving this compound are based on the principle of chelation. The process can be summarized in the following steps:
-
Formation of the Metal-Indicator Complex: Initially, in an alkaline solution containing the metal ion (Mⁿ⁺), a small amount of this compound (Ind) is added. This forms a colored, but relatively weak, metal-indicator complex (M-Ind).
Mⁿ⁺ + Ind → M-Ind (Colored Complex)
-
Titration with EDTA: A standard solution of a strong chelating agent, typically EDTA (represented as Y⁴⁻), is gradually added to the solution. EDTA forms a highly stable, colorless complex with the free metal ions.
Mⁿ⁺ + Y⁴⁻ → MYⁿ⁻⁴ (Colorless and Stable Complex)
-
Endpoint Determination: As the titration approaches the equivalence point, all the free metal ions are complexed with EDTA. The next drop of EDTA displaces the metal ion from the weaker metal-indicator complex. This releases the free indicator into the solution, resulting in a sharp color change, which signals the endpoint of the titration.
M-Ind + Y⁴⁻ → MYⁿ⁻⁴ + Ind (Colorless)
The stability of the metal-EDTA complex must be significantly greater than the stability of the metal-indicator complex for a sharp and accurate endpoint.
Quantitative Data Summary
The following table summarizes the key parameters for the complexometric titration of various metal ions using this compound as an indicator.
| Metal Ion | Optimal pH Range | Color of Metal-Indicator Complex | Endpoint Color | Potential Interferences |
| Calcium (Ca²⁺) | 11.0 - 12.5 | Blue | Colorless / Slight Pink | Mg²⁺, Ba²⁺, Sr²⁺, Heavy Metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺) |
| Magnesium (Mg²⁺) | 10.0 - 11.0 | Blue-Magenta | Colorless / Slight Pink | Ca²⁺, Ba²⁺, Sr²⁺, Heavy Metals |
| Strontium (Sr²⁺) | 11.0 - 12.0 | Blue | Colorless / Slight Pink | Ca²⁺, Mg²⁺, Ba²⁺, Heavy Metals |
| Barium (Ba²⁺) | 11.5 - 12.5 | Blue | Colorless / Slight Pink | Ca²⁺, Mg²⁺, Sr²⁺, Heavy Metals |
Note: Heavy metal ions can interfere by forming very stable complexes with EDTA or by blocking the indicator. Masking agents may be required to eliminate these interferences.
Experimental Protocols
Preparation of Reagents
-
Standard 0.01 M EDTA Solution:
-
Dry analytical grade disodium EDTA dihydrate (Na₂H₂Y·2H₂O) at 80°C for 2 hours and cool in a desiccator.
-
Accurately weigh approximately 3.7224 g of the dried EDTA.
-
Dissolve the EDTA in deionized water and quantitatively transfer it to a 1000 mL volumetric flask.
-
Make up to the mark with deionized water and mix thoroughly.
-
Standardize the EDTA solution against a primary standard calcium carbonate solution.
-
-
This compound Indicator Solution (0.5% w/v):
-
Weigh 0.5 g of this compound powder.
-
Dissolve it in 100 mL of ethanol.
-
-
This compound Indicator Powder (1% w/w):
-
Grind 1 g of this compound with 99 g of analytical grade potassium nitrate (KNO₃) to a fine, homogeneous powder.
-
-
Buffer Solution (pH 10):
-
Dissolve 67.5 g of ammonium chloride (NH₄Cl) in 570 mL of concentrated ammonia solution (NH₄OH).
-
Dilute to 1000 mL with deionized water.
-
-
Sodium Hydroxide (NaOH) Solution (2 M):
-
Carefully dissolve 80 g of NaOH pellets in deionized water, cool, and dilute to 1000 mL.
-
Protocol for the Determination of Calcium in a Water Sample
This protocol details the steps for quantifying the calcium concentration in a water sample using a direct EDTA titration with this compound indicator.
Workflow Diagram:
Caption: Workflow for Calcium Determination
Procedure:
-
Sample Preparation: Pipette 100.0 mL of the water sample into a 250 mL Erlenmeyer flask.
-
pH Adjustment: Add 2 M sodium hydroxide solution dropwise to the sample while stirring until the pH reaches approximately 12. This high pH is necessary to precipitate any magnesium ions as magnesium hydroxide, preventing their interference.
-
Indicator Addition: Add a small amount (a few drops of the solution or a spatula tip of the powder) of the this compound indicator. The solution should turn a distinct blue color, indicating the presence of the calcium-indicator complex.
-
Titration: Titrate the sample with the standardized 0.01 M EDTA solution. Add the EDTA titrant slowly from a burette while constantly swirling the flask.
-
Endpoint Detection: The endpoint is reached when the blue color of the solution completely disappears and becomes colorless or a very faint pink. Record the volume of EDTA used.
-
Calculation: Calculate the concentration of calcium in the sample using the following formula:
Calcium (mg/L) = (V_EDTA × M_EDTA × 40.08 × 1000) / V_sample
Where:
-
V_EDTA = Volume of EDTA solution used (in mL)
-
M_EDTA = Molarity of the EDTA solution (in mol/L)
-
40.08 = Molar mass of Calcium (in g/mol )
-
V_sample = Volume of the water sample taken (in mL)
-
Signaling Pathways and Logical Relationships
The underlying chemical logic of the titration process is based on the relative stabilities of the complexes formed.
Diagram of Competing Equilibria:
Caption: Competing Equilibria in Titration
This diagram illustrates that as EDTA is added, it preferentially binds with the free calcium ions due to the higher stability of the Ca-EDTA complex. Once all free calcium is chelated, EDTA then displaces the calcium from the less stable Ca-Indicator complex, leading to the color change that signals the endpoint.
Troubleshooting & Optimization
Technical Support Center: Optimizing Thymolphthalein Endpoints in Titrations
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving a sharp and accurate endpoint when using thymolphthalein indicator in their titrations.
Frequently Asked Questions (FAQs)
Q1: What is Thymolphthalein and when should it be used?
Thymolphthalein is an acid-base indicator that exhibits a distinct color change in alkaline conditions. It is colorless in acidic and neutral solutions and turns blue at a pH above 9.3.[1] Its primary application is in the titration of weak acids with strong bases, where the equivalence point lies in the alkaline pH range.
Q2: What is the exact pH transition range for Thymolphthalein?
The pH transition range for thymolphthalein is between pH 9.3 and 10.5.[1][2][3] Below pH 9.3, the solution will be colorless, and at pH 10.5 and above, it will be a distinct blue. The intensity of the blue color increases as the pH rises towards 10.5.[1]
Q3: How does the color change of Thymolphthalein occur?
Thymolphthalein, a member of the phthalein dye family, changes color due to a change in its molecular structure in response to a change in pH.[2] In acidic and neutral solutions, it exists in a non-ionized, colorless form. As the solution becomes alkaline (above pH 9.3), the molecule loses protons (deprotonation), leading to a structural rearrangement that results in the blue-colored ionized form.[1]
Q4: Is "Thymolphthalexone" the same as Thymolphthalein?
Yes, it is highly likely that "this compound" is a misspelling or a less common name for the indicator Thymolphthalein. The chemical properties and applications described for "this compound" are identical to those of Thymolphthalein.
Troubleshooting Guide: Improving Endpoint Sharpness
A sharp endpoint is critical for accurate titration results. If you are experiencing a gradual, faint, or indistinct color change with thymolphthalein, consult the following troubleshooting steps.
| Problem | Potential Cause | Recommended Solution |
| Gradual or Fading Color Change | The titrant is being added too quickly near the endpoint. | Slow the addition of the titrant to a drop-wise rate as the endpoint is approached. Ensure continuous and vigorous swirling of the flask to promote thorough mixing.[4] |
| The endpoint color appears and then disappears. | This indicates that the endpoint is very near. Continue adding the titrant drop by drop, with swirling after each drop, until a permanent faint blue color persists for at least 30 seconds. | |
| Indistinct or Weak Color | The concentration of the indicator is too low. | While adding an excessive amount of indicator should be avoided, ensure you are adding a sufficient amount (typically 2-3 drops) for the color to be easily visible.[4] |
| The lighting conditions are poor. | Perform the titration against a white background (e.g., a white tile or a piece of white paper) to enhance the visibility of the color change. | |
| Endpoint is Consistently Overshot | The initial color change is not recognized as the endpoint. | The first appearance of a persistent, faint blue color is the endpoint. Adding more titrant will result in a very dark blue, which is past the endpoint.[4] |
| Improper mixing of the solution. | Swirl the flask continuously throughout the titration, especially as the endpoint is approached, to ensure that the titrant reacts completely with the analyte.[4] | |
| Blurry Endpoint in Non-Aqueous Titrations | Presence of moisture in the solvent or glassware. | In non-aqueous titrations, even small amounts of water can interfere with the reaction and lead to an unsharp endpoint. Ensure that all solvents are anhydrous and glassware is thoroughly dried.[5] |
Experimental Protocols
Preparation of 0.04% w/v Thymolphthalein Indicator Solution
This protocol outlines the preparation of 100 mL of a 0.04% weight by volume (w/v) thymolphthalein indicator solution.
Materials:
-
Thymolphthalein powder
-
95% Ethanol
-
Distilled water
-
100 mL volumetric flask
-
Analytical balance
-
Beaker
-
Glass stirring rod
Procedure:
-
Weigh out 0.04 g of thymolphthalein powder using an analytical balance.
-
Transfer the powder to a beaker.
-
Add 50 mL of 95% ethanol to the beaker.[3]
-
Stir the mixture with a glass rod until the thymolphthalein powder is completely dissolved.[3]
-
Carefully transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Dilute the solution to the 100 mL mark with distilled water.[3]
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Label the flask clearly as "0.04% Thymolphthalein Indicator Solution" with the preparation date.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting an indistinct thymolphthalein endpoint.
Caption: Troubleshooting workflow for an indistinct Thymolphthalein endpoint.
References
Overcoming interference from other metal ions in Thymolphthalexone titrations
Technical Support Center: Thymolphthalexone Titrations
Welcome to the technical support center for complexometric titrations using this compound. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you overcome interference from other metal ions during your analyses, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is a masking agent and how does it function in a complexometric titration?
A masking agent is a reagent added to a titration to prevent specific interfering ions from reacting with the titrant (e.g., EDTA) or the indicator.[1][2][3] It works by forming a stable complex with the interfering metal ion.[1][4] For masking to be effective, the complex formed between the masking agent and the interfering ion must be more stable than the complex the interfering ion would form with EDTA.[1][5] This ensures that only the analyte of interest is available to react with the titrant, thereby increasing the selectivity and accuracy of the titration.[2]
Q2: Which metal ions are common sources of interference in this compound titrations for Calcium (Ca²⁺) and Magnesium (Mg²⁺)?
This compound is typically used for the determination of calcium and magnesium at a high pH (10-12). Common interfering ions are metals that also form stable complexes with EDTA under these conditions. These include, but are not limited to:
-
Iron (Fe³⁺)
-
Aluminum (Al³⁺)
-
Copper (Cu²⁺)
-
Zinc (Zn²⁺)
-
Nickel (Ni²⁺)
-
Cobalt (Co²⁺)
-
Lead (Pb²⁺)
-
Cadmium (Cd²⁺)
Q3: How can pH adjustment be used to eliminate or reduce interference?
Controlling the pH of the solution is a primary method for improving the selectivity of a titration.[6][7] The stability of metal-EDTA complexes varies significantly with pH.[8]
-
Selective Titration of Calcium: In a sample containing both calcium and magnesium, raising the pH to 12 or higher will cause magnesium to precipitate as magnesium hydroxide (Mg(OH)₂).[7][9][10] This effectively removes it from the solution, allowing for the selective titration of calcium alone.
-
General pH Control: Trivalent metals like Fe³⁺ can form stable complexes at a very low pH (1-3), while most divalent metals require a pH of 4-6. Alkaline earth metals like Ca²⁺ and Mg²⁺ require a high pH (typically 10) for a stable complex to form.[6] By performing the titration at the optimal pH for your analyte, you can often prevent less stable interfering ions from reacting.
Q4: What are the recommended masking agents for common interfering ions in Ca²⁺ and Mg²⁺ titrations?
The choice of masking agent depends on the specific interfering ions present in your sample. Triethanolamine and potassium cyanide are highly effective for many common interferences.
| Interfering Ion(s) | Recommended Masking Agent | Typical Concentration | Notes |
| Fe³⁺, Al³⁺, Mn²⁺ | Triethanolamine (TEA) | 20% v/v solution | Add before pH adjustment to prevent precipitation of metal hydroxides.[4][5][7][11] |
| Cu²⁺, Cd²⁺, Co²⁺, Ni²⁺, Zn²⁺ | Potassium Cyanide (KCN) | 10-20% w/v solution | EXTREMELY TOXIC. Must be handled with extreme caution in a well-ventilated fume hood.[12] Does not mask Ca²⁺, Mg²⁺, or Mn²⁺.[4][11][13] |
| Fe³⁺, Al³⁺ | Ammonium Fluoride (NH₄F) | Solid or solution | Forms stable fluoro-complexes.[5][11] |
| Fe³⁺, Cu²⁺ | Ascorbic Acid | Solid | Reduces Fe³⁺ to Fe²⁺, which forms a weaker EDTA complex.[4][11][12] |
| Hg²⁺ | Potassium Iodide (KI) | Solution | Forms a stable tetraiodo complex.[4][5] |
Q5: My titration endpoint is unclear, fading, or has an unusual color. What are the likely causes?
An indistinct endpoint is a common issue in complexometric titrations and can be caused by several factors:
-
Presence of Unmasked Interfering Ions: Even trace amounts of interfering metals can "block" the indicator, forming a highly stable indicator-metal complex that EDTA cannot easily break. This prevents the sharp color change at the endpoint.
-
Incorrect pH: The color of this compound and its metal complexes is highly pH-dependent. Ensure the pH is buffered and stable at the recommended level (typically pH 10 for total Ca²⁺/Mg²⁺ or pH >12 for Ca²⁺ only).
-
Indicator Degradation: Some indicators are not stable in highly alkaline solutions for extended periods. It is often recommended to add the indicator just before starting the titration.[8]
-
Interfering Color: If the sample solution itself is colored (e.g., due to high concentrations of nickel or copper cyanide complexes), it may obscure the indicator's color change.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Titration volume is unexpectedly high. | Interference from other metal ions that also react with EDTA. | Identify potential interfering ions and apply the appropriate masking agent (see table above). Verify and adjust the pH to optimize selectivity. |
| No sharp endpoint is observed; the color change is gradual. | 1. Presence of an interfering ion blocking the indicator. 2. pH is incorrect or not properly buffered. 3. Reaction kinetics are slow. | 1. Add a suitable masking agent. 2. Calibrate your pH meter and ensure the buffer has sufficient capacity. 3. Consider gentle heating or performing a back-titration if the metal-EDTA reaction is known to be slow.[6] |
| Initial solution color is not as expected after adding the indicator. | The indicator has complexed with an interfering metal ion before the titration begins. | Add the masking agent before adding the indicator. For example, add TEA to complex with Fe³⁺ before adjusting the pH and adding this compound. |
| Endpoint color fades back to the intermediate color. | The dissociation of the metal-EDTA complex of the interfering ion is slow, releasing the ion which then complexes with the free indicator. | This is another sign of interference. Use a more effective masking agent or adjust the pH for better selectivity. |
Experimental Protocols
Protocol 1: Masking Iron (Fe³⁺) and Aluminum (Al³⁺) with Triethanolamine (TEA)
This protocol is designed for samples where iron and aluminum are the primary interfering ions in a Ca²⁺/Mg²⁺ determination.
-
Sample Preparation: Pipette a known volume of your sample into a 250 mL conical flask and dilute with deionized water to approximately 100 mL.
-
Masking: Add 5-10 mL of a 20% v/v Triethanolamine (TEA) solution. Swirl to mix. The TEA will form stable complexes with Fe³⁺ and Al³⁺.[5][7]
-
pH Adjustment: Add 10 mL of an ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10. Verify the pH with a calibrated meter.
-
Indicator Addition: Add a small amount of solid this compound indicator mixture until a distinct color is observed.
-
Titration: Titrate immediately with a standardized EDTA solution until the endpoint color change is sharp and permanent.
Protocol 2: Masking Heavy Metals with Potassium Cyanide (KCN)
This protocol is effective for masking ions like Cu²⁺, Zn²⁺, Ni²⁺, and Cd²⁺.
WARNING: Potassium cyanide is a lethal poison. This procedure must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (gloves, safety glasses). Never acidify a cyanide solution, as it will release highly toxic hydrogen cyanide gas.
-
Sample Preparation: Pipette a known volume of your sample into a 250 mL conical flask under a fume hood. Dilute with deionized water to approximately 100 mL.
-
pH Adjustment (Initial): Add concentrated ammonium hydroxide to make the solution alkaline (pH ~10).[12] This prevents the formation of HCN gas upon KCN addition.
-
Masking: Carefully add 10-25 mL of a 20% w/v KCN solution and swirl.[12] This will mask the heavy metal ions.[4][5][13]
-
Indicator Addition: Add a small amount of solid this compound indicator mixture.
-
Titration: Titrate with standardized EDTA solution to the endpoint. The endpoint corresponds to the concentration of Ca²⁺ and Mg²⁺, as the other ions are masked.[11]
Visualized Workflows
Caption: General experimental workflow for a this compound titration with a decision step for using a masking agent.
References
- 1. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]
- 2. Masking and Demasking Reagents - Pharmacareerinsider [pharmacareerinsider.com]
- 3. m.youtube.com [m.youtube.com]
- 4. quizgecko.com [quizgecko.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Method to eliminate interference when detecting metal ions in water - Water Quality Testing and Analytical Instruments,Focus on water quality analysis equipment production and research and development |GuanAo [en.zzgayq.com]
- 8. digicollections.net [digicollections.net]
- 9. www1.udel.edu [www1.udel.edu]
- 10. victory4.co.uk [victory4.co.uk]
- 11. Masking & Demasking Reagents and Estimation of Magnesium Sulphate, and Calcium Gluconate | Pharmaguideline [pharmaguideline.com]
- 12. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lecture - 22 Complexometric Titrations.pptx [slideshare.net]
Technical Support Center: Thymolphthalexone Indicator Solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Thymolphthalexone indicator solution for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing this compound indicator solution?
A1: A common method for preparing a 0.5% w/v this compound indicator solution is as follows:
-
Experimental Protocol: Preparation of 0.5% this compound Indicator Solution
-
Weigh 0.5 g of this compound (also known as Thymolphthalein Complexone) powder.
-
Dissolve the powder in 100 mL of a suitable solvent. While some general procedures for similar indicators suggest ethanol or methanol, for complexometric titrations, it is often prepared as a fresh aqueous solution or in a solvent specified by the analytical method. It is recommended to consult the specific titration protocol for the appropriate solvent.
-
If preparing an aqueous solution, gentle heating and stirring may be required to facilitate dissolution.
-
Store the solution in a well-stoppered bottle.
-
Q2: What are the optimal storage conditions for this compound indicator solution to ensure its stability?
A2: To maximize the shelf life of your this compound indicator solution, it is recommended to store it in a cool, dark, and well-ventilated area.[1][2][3][4] The container should be tightly sealed to prevent solvent evaporation and contamination.[1][2][3][4] For long-term storage, refrigeration may be considered, but it is crucial to allow the solution to return to room temperature before use.
Q3: What is the expected shelf life of a this compound indicator solution?
Q4: What are the signs of degradation of a this compound indicator solution?
A4: Degradation of the indicator solution may manifest as:
-
A change in the expected color at a specific pH.
-
A sluggish or indistinct color change at the titration endpoint.
-
The formation of a precipitate in the solution.
-
Inconsistent titration results compared to a freshly prepared solution.
Upon thermal decomposition, phthalein-based indicators can produce hazardous fumes, including carbon monoxide and carbon dioxide.[1]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No color change or weak color change at the endpoint | 1. Indicator solution has degraded. 2. Incorrect pH of the titration medium. 3. Insufficient amount of indicator added. | 1. Prepare a fresh indicator solution. 2. Verify and adjust the pH of the sample solution with a calibrated pH meter as specified in the titration protocol. 3. Increase the number of drops of the indicator solution added to the sample. |
| Indistinct or fading endpoint | 1. Slow complexation reaction. 2. Presence of interfering ions. 3. Indicator solution is too old or improperly stored. | 1. Heat the solution gently to increase the reaction rate. 2. Use a masking agent to sequester interfering ions. 3. Prepare a fresh indicator solution and store it under the recommended conditions. |
| Precipitate forms upon adding the indicator | 1. The solvent is incompatible with the sample matrix. 2. The indicator has low solubility in the sample solution. | 1. Ensure the solvent used to prepare the indicator is miscible with the sample solution. 2. Prepare a more dilute indicator solution or change the solvent if the titration method allows. |
| Inconsistent titration results | 1. Instability of the indicator solution. 2. Improper storage leading to concentration changes. 3. Contamination of the indicator solution. | 1. Perform a stability check on the indicator solution against a primary standard. 2. Ensure the indicator solution is stored in a tightly sealed container. 3. Use a fresh, uncontaminated batch of indicator solution. |
Stability of this compound Indicator Solution
While specific quantitative data for the stability of this compound indicator solution is limited, the following table provides an illustrative summary of expected stability based on general principles for complexometric indicators. For critical applications, it is highly recommended to perform an in-house stability study.
| Storage Condition | Solvent | Expected Shelf Life | Observed Signs of Degradation |
| Room Temperature (20-25°C), Protected from Light | Ethanol/Water (1:1) | 6 - 12 months | Gradual decrease in color intensity at the endpoint. |
| Refrigerated (2-8°C), Protected from Light | Ethanol/Water (1:1) | > 12 months | Minimal degradation expected. |
| Room Temperature (20-25°C), Exposed to Light | Ethanol/Water (1:1) | < 3 months | Noticeable fading of the indicator color and poor endpoint sharpness. |
| Elevated Temperature (40°C), Protected from Light | Ethanol/Water (1:1) | < 1 month | Rapid degradation, potentially with the formation of a precipitate. |
Experimental Protocol: Stability Study of this compound Indicator Solution
This protocol outlines a procedure to determine the stability of a prepared this compound indicator solution over time.
-
Preparation of Stock Solution: Prepare a batch of this compound indicator solution as per the standard laboratory procedure.
-
Initial Analysis (Time Zero):
-
Perform a series of titrations using a well-characterized standard solution (e.g., a standard calcium solution with EDTA as the titrant).
-
Record the volume of titrant required to reach the endpoint.
-
Measure the absorbance of the indicator solution at its maximum wavelength using a UV-Vis spectrophotometer to establish a baseline.
-
-
Storage: Aliquot the indicator solution into several tightly sealed, light-protected containers. Store them under the desired conditions (e.g., room temperature, refrigerated, and an accelerated condition like 40°C).
-
Periodic Testing: At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve a sample from each storage condition.
-
Analysis:
-
Repeat the titrations performed at Time Zero with the aged indicator solutions.
-
Measure the absorbance of the aged indicator solutions.
-
-
Data Evaluation:
-
Compare the titration results (volume of titrant) and absorbance readings to the initial data.
-
A significant change (e.g., >2% deviation in titration volume or a significant drop in absorbance) may indicate degradation of the indicator.
-
Visualizing Troubleshooting and Stability Concepts
Caption: Troubleshooting workflow for indicator-related issues in titrations.
Caption: Key factors influencing the stability of the indicator solution.
References
Optimizing pH conditions for accurate Thymolphthalexone color change
Welcome to the technical support center for Thymolphthalexone. This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers, scientists, and drug development professionals optimize the use of this compound for accurate pH determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound, also known as thymolphthalein, is a phthalein dye used as an acid-base (pH) indicator.[1] It is particularly useful in titrations involving strong bases and for testing alkalinity in various industrial and medical applications.[2] Its chemical formula is C₂₈H₃₀O₄.[1][2]
Q2: What is the precise pH range for the color change of this compound?
A2: this compound undergoes a distinct color change in the pH range of 9.3 to 10.5.[1][2][3] Below pH 9.3, it is colorless, and at pH 9.3 it begins to turn blue.[2] The blue color intensifies as the pH increases, reaching its peak intensity around pH 10.5.[2]
Q3: What is the mechanism behind the color change?
A3: The color change is a reversible reaction based on the pH of the solution.[2] In acidic and neutral conditions (below pH 9.3), the this compound molecule is in a non-ionized, protonated state, which is colorless.[2] As the solution becomes more alkaline (above pH 9.3), the molecule loses protons (deprotonation) and transforms into an ionized, conjugated structure that absorbs light in the visible spectrum, appearing blue.[2]
Q4: In what type of titrations is this compound the most suitable indicator?
A4: this compound is ideal for titrations of a weak acid with a strong base. The equivalence point for such a titration occurs in the alkaline pH range, which aligns well with this compound's transition range of 9.3-10.5. It is also used for titrations involving strong acids and strong bases.[2]
Data Summary: Properties of this compound
| Property | Value | Citations |
| Chemical Formula | C₂₈H₃₀O₄ | [1][2] |
| Molar Mass | 430.54 g/mol | [1][2] |
| Appearance | White to pale yellow crystalline powder | [2] |
| Solubility | Soluble in alcohol, slightly soluble in water | [2] |
| pH Transition Range | 9.3 - 10.5 | [1][2][3] |
| Color in Acidic/Neutral pH | Colorless (pH < 9.3) | [1][2][3] |
| Color in Alkaline pH | Blue (pH > 9.3) | [1][2][3] |
Troubleshooting Guide
This guide addresses common issues encountered when using this compound indicator.
Q1: Why am I not seeing a sharp color change at the endpoint?
A1: An indistinct color change can be due to several factors:
-
Incorrect Indicator Choice: The equivalence point of your titration may fall outside the 9.3-10.5 pH range of this compound. This can happen if you are titrating a strong acid with a weak base.
-
Indicator Concentration: Using too much or too little indicator can affect the sharpness of the color change. An excessive amount can cause the color to appear prematurely, while too little may result in a faint, hard-to-see transition.
-
Slow Reaction Kinetics: In some reactions, the pH change at the equivalence point is not abrupt, leading to a gradual color transition over a larger volume of titrant.
Q2: The blue color appears but then fades. What is happening?
A2: This can occur for two primary reasons:
-
Local pH Fluctuation: The drop of titrant creates a temporary, localized area of high pH, causing the indicator to change color. With stirring, this localized concentration disperses, and the overall solution pH may still be below the transition range, causing the color to disappear. As you approach the true endpoint, the color will persist for longer periods.
-
Reaction with Atmospheric CO₂: If you are working with a strong base like sodium hydroxide, it can absorb carbon dioxide from the air. This forms carbonic acid, which can lower the pH of the solution, causing the blue color to fade. It is advisable to perform titrations relatively quickly and to standardize your basic solutions regularly.
Q3: My results are inconsistent between titration trials. Why?
A3: Inconsistent results are often traced back to procedural errors:
-
Visual Perception: The perception of the "first persistent faint blue" can vary between individuals and even between trials for the same person.[4] It is important to titrate to the same color intensity for each trial.
-
Improper Mixing: Insufficient mixing of the solution can lead to localized pH "hot spots" and an inaccurate determination of the endpoint.
-
Contamination: Contaminated glassware or reagents can introduce acidic or basic impurities that interfere with the titration.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for this compound indicator issues.
Experimental Protocols
Protocol 1: Preparation of 0.1% w/v this compound Indicator Solution
Objective: To prepare a 0.1% weight/volume indicator solution suitable for most acid-base titrations.
Materials:
-
This compound powder (C₂₈H₃₀O₄)
-
95% Ethanol
-
Distilled or deionized water
-
100 mL volumetric flask
-
Weighing balance
-
Beaker and stirring rod
-
Dropper bottle for storage
Procedure:
-
Weighing: Accurately weigh 0.1 g of this compound powder using an analytical balance.
-
Dissolving: Transfer the powder to a 100 mL beaker. Add 50 mL of 95% ethanol. Stir the mixture with a glass rod until the this compound powder is completely dissolved. This compound is readily soluble in alcohol.[2]
-
Dilution: Carefully transfer the dissolved solution into a 100 mL volumetric flask.
-
Final Volume: Add distilled water to the volumetric flask until the bottom of the meniscus reaches the 100 mL mark.
-
Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the final solution to a labeled dropper bottle. Store at room temperature away from direct sunlight.
Protocol 2: Verification of pH Transition Range
Objective: To experimentally verify the pH 9.3-10.5 transition range of the prepared indicator.
Materials:
-
Prepared 0.1% this compound solution
-
Calibrated pH meter
-
Buffer solutions (pH 9.0, 9.5, 10.0, 10.5, 11.0)
-
Test tubes or small beakers
-
Pipettes
Procedure:
-
Setup: Arrange and label five clean test tubes or beakers for each pH buffer.
-
Sample Preparation: Pipette 10 mL of each buffer solution (pH 9.0 through 11.0) into its corresponding labeled test tube.
-
Indicator Addition: Add 2-3 drops of the prepared 0.1% this compound indicator solution to each test tube.
-
Mixing: Gently swirl each test tube to mix the contents thoroughly.
-
Observation: Observe and record the color of each solution.
-
Verification: Compare the observed colors to the expected results. The solution should be colorless at pH 9.0, show a faint blue at pH 9.5, and a distinct blue color at pH 10.0 and above. This confirms the indicator is functioning correctly within its specified range.
Signaling Pathway and Chemical Equilibrium
The color change of this compound is governed by a chemical equilibrium that shifts based on the concentration of hydrogen ions (H⁺).
Caption: Equilibrium of this compound color change.
References
Technical Support Center: Thymolphthalexone Endpoint Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering faint or unclear endpoints during titrations using thymolphthalexone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and when should it be used as an indicator?
This compound is a phthalein dye used as an acid-base indicator. It is particularly suitable for titrations of weak acids with strong bases, where the equivalence point lies in the alkaline pH range.
Q2: What is the expected color change for this compound and at what pH range does it occur?
This compound undergoes a distinct color change from colorless in acidic to neutral solutions to a blue color in alkaline solutions.[1] This transition occurs in the pH range of approximately 9.3 to 10.5.[1]
Q3: Why is my this compound endpoint faint or difficult to see?
A faint endpoint can be caused by several factors, including an incorrect indicator concentration, the presence of atmospheric carbon dioxide in the titrant, or an inappropriate solvent. The intensity of the blue color at the endpoint is dependent on the concentration of the indicator.
Q4: Can the concentration of the indicator itself affect the titration results?
Yes, the concentration of the indicator can influence the sharpness of the endpoint. While a higher concentration can lead to a more intense color, an excessive amount can affect the pH of the solution and potentially shift the endpoint, leading to inaccurate results.[2][3] It is crucial to use an optimal amount of the indicator.
Troubleshooting Guide: Faint or Unclear Endpoint
This guide addresses common issues leading to a faint or unclear endpoint with this compound and provides systematic solutions.
Issue 1: Endpoint Color is Too Faint
A pale or barely perceptible blue color at the endpoint is a common challenge.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Indicator Concentration | Increase the amount of this compound indicator solution added to the analyte. Start with the recommended amount (see protocol below) and incrementally increase if the endpoint remains faint. |
| "One-Color" Indicator Nature | For indicators like this compound that transition from colorless to a color, the intensity is directly related to the indicator concentration. A higher, yet not excessive, concentration will yield a more distinct color. |
| Inadequate Mixing | Ensure the solution is swirled thoroughly after each addition of titrant to ensure homogeneity and a uniform color change. |
Issue 2: Endpoint is Unclear, Gradual, or Fleeting
The color change is not sharp, making it difficult to pinpoint the exact endpoint.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Absorption of Atmospheric CO2 | Alkaline solutions readily absorb carbon dioxide from the air, forming carbonic acid. This can lower the pH and buffer the solution near the endpoint, causing a gradual and unclear color change. Prepare fresh sodium hydroxide solutions and protect them from atmospheric CO2 with a soda-lime tube. |
| Incorrect Titration Technique | Adding the titrant too quickly near the endpoint can cause overshooting and a fleeting color change. Slow down the addition to a drop-wise rate as the endpoint is approached. |
| Weak Acid/Weak Base Titration | This compound is not suitable for the titration of a weak acid with a weak base, as the pH change at the equivalence point is not sharp enough to produce a distinct color change. |
| Inappropriate Solvent | The solvent can affect the indicator's pKa and its color transition range. If using a non-aqueous or mixed-solvent system, the indicator's performance may be altered. Ensure this compound is suitable for the chosen solvent system. |
Experimental Protocols
Preparation of this compound Indicator Solution
Objective: To prepare a 0.1% w/v this compound indicator solution.
Materials:
-
This compound powder
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95% Ethanol
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Distilled or deionized water
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100 mL volumetric flask
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Analytical balance
Procedure:
-
Accurately weigh 0.1 g of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add 50 mL of 95% ethanol to the flask and swirl to dissolve the powder completely.
-
Once dissolved, dilute the solution to the 100 mL mark with distilled or deionized water.
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Stopper the flask and invert it several times to ensure thorough mixing.
General Protocol for Titration of a Weak Acid with a Strong Base using this compound
Objective: To determine the concentration of a weak acid solution using a standardized strong base solution and this compound indicator.
Materials:
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Standardized sodium hydroxide (NaOH) solution (titrant)
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Weak acid solution of unknown concentration (analyte)
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0.1% this compound indicator solution
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Buret, 50 mL
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Pipette, 25 mL
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Erlenmeyer flask, 250 mL
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Buret stand and clamp
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White tile or paper
Procedure:
-
Rinse the buret with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial buret reading to two decimal places.
-
Pipette 25.00 mL of the weak acid solution into a clean 250 mL Erlenmeyer flask.
-
Add 2-3 drops of the 0.1% this compound indicator solution to the flask. The solution should be colorless.
-
Place the Erlenmeyer flask on a white tile or paper under the buret to easily observe the color change.
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Begin the titration by adding the NaOH solution from the buret to the flask while continuously swirling the flask.
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As the endpoint is approached, a temporary blue color will appear where the titrant is added. Slow the addition of the titrant to a drop-by-drop rate.
-
The endpoint is reached when the first persistent, faint blue color appears throughout the solution and remains for at least 30 seconds.
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Record the final buret reading to two decimal places.
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Repeat the titration at least two more times to ensure concordant results.
Visualizations
Troubleshooting Workflow for a Faint Endpoint
Caption: Troubleshooting workflow for a faint or unclear endpoint with this compound.
This compound Color Change Mechanism
Caption: Equilibrium of this compound color change.
References
Technical Support Center: Thymolphthalexone Indicator Performance in Varying Solvent Polarities
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of thymolphthalexone as a pH indicator in experiments involving various solvent systems. The information is tailored for professionals in research and drug development who may encounter challenges with indicator performance in non-aqueous or mixed-solvent environments.
I. Troubleshooting Guide
This guide addresses common issues encountered during titrations and other pH-dependent assays when using this compound in solvents of varying polarities.
| Issue | Potential Cause | Troubleshooting Steps |
| No Color Change or Weak Endpoint | 1. Inappropriate Solvent Choice: The pKa of this compound can shift significantly in non-aqueous solvents, moving the transition range outside the expected equivalence point of the titration. 2. Low Indicator Concentration: Insufficient indicator may result in a faint color change that is difficult to discern. 3. Solvent Acidity/Basicity: The inherent acidity or basicity of the solvent may interfere with the indicator's color transition. | 1. Solvent Selection: Consult a solvent polarity chart and consider the expected pH at the equivalence point. For weakly acidic analytes, a less polar, aprotic solvent may be more suitable. 2. Increase Indicator Concentration: Prepare a more concentrated stock solution of the indicator. A typical starting point for non-aqueous titrations is a 0.1% to 0.5% (w/v) solution. 3. Solvent Blank Titration: Perform a blank titration of the solvent with the titrant to determine if any inherent acidity or basicity will interfere with the endpoint. |
| Hazy or Precipitated Solution | 1. Poor Indicator Solubility: this compound has limited solubility in nonpolar solvents. 2. Reaction with Solvent: The indicator may react with certain solvents, leading to degradation or precipitation. | 1. Use a Co-solvent: Add a small amount of a more polar co-solvent (e.g., ethanol, methanol) to the primary solvent to improve indicator solubility. 2. Prepare Fresh Indicator Solution: Ensure the indicator solution is freshly prepared, as degradation can occur over time, especially when exposed to light or reactive solvents. |
| Inconsistent or Drifting Endpoint | 1. Presence of Water: Trace amounts of water in non-aqueous solvents can significantly affect the indicator's performance and the sharpness of the endpoint. 2. Absorption of Atmospheric CO₂: Basic titrants can absorb atmospheric carbon dioxide, leading to the formation of carbonate and a drifting endpoint. | 1. Use Anhydrous Solvents: Employ freshly opened or properly dried anhydrous solvents for the titration. 2. Protect from Atmosphere: Conduct the titration under an inert atmosphere (e.g., nitrogen or argon) to prevent CO₂ absorption. |
| Color Change Occurs Too Early or Too Late | 1. Shift in pKa: The polarity of the solvent directly influences the ground and excited states of the indicator molecule, causing a shift in its pKa. This phenomenon is known as solvatochromism.[1][2] 2. Incorrect Indicator for the System: The chosen indicator's transition range in the specific solvent may not align with the titration's equivalence point. | 1. Potentiometric Titration: Perform a potentiometric titration to accurately determine the equivalence point in the specific solvent system. This will help in selecting an appropriate indicator or confirming if this compound is suitable. 2. Consult Literature for Similar Systems: Review scientific literature for studies on titrations in similar solvent systems to find recommended indicators. |
II. Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the color change of this compound?
A1: The color of this compound is due to a change in its molecular structure between the protonated (colorless) and deprotonated (blue) forms. The stability of these forms is influenced by the polarity of the surrounding solvent molecules. This interaction, known as solvatochromism, can alter the energy difference between the ground and excited electronic states of the indicator.[1][2] As a result, the pH at which the color change occurs (the pKa of the indicator) can shift. In more polar protic solvents, hydrogen bonding can stabilize the deprotonated form, potentially shifting the transition range to a lower pH. Conversely, in nonpolar aprotic solvents, the transition range may shift to a higher apparent pH.
Q2: What is the typical pH transition range for this compound in aqueous versus non-aqueous solvents?
Q3: Can I use this compound for titrating weak acids, such as phenols, in a non-aqueous medium?
A3: Yes, this compound can be a suitable indicator for the titration of weak acids, including some phenols, in non-aqueous solvents. The choice of solvent is critical. A basic, non-aqueous solvent can enhance the acidity of a weak acid, making it titratable. For example, titrations of phenols are often carried out in solvents like dimethylformamide (DMF) or pyridine using a strong base titrant such as tetrabutylammonium hydroxide. In such systems, this compound can provide a sharp endpoint.
Q4: How should I prepare a this compound indicator solution for non-aqueous titrations?
A4: A common method for preparing a this compound indicator solution for non-aqueous titrations is to dissolve the solid indicator in a polar organic solvent.
Experimental Protocol: Preparation of 0.5% (w/v) this compound Indicator Solution
-
Weighing: Accurately weigh 0.5 g of this compound powder.
-
Dissolving: Transfer the powder to a 100 mL volumetric flask.
-
Solvent Addition: Add approximately 50 mL of ethanol or methanol to the flask.
-
Sonication (if necessary): If the indicator does not dissolve readily, place the flask in an ultrasonic bath for a few minutes.
-
Dilution to Volume: Once the solid is completely dissolved, dilute to the 100 mL mark with the same solvent.
-
Storage: Store the solution in a tightly sealed, amber glass bottle to protect it from light and atmospheric moisture.
Q5: What are the key considerations when selecting a solvent for a non-aqueous titration using this compound?
A5: The primary considerations for solvent selection are:
-
Solubility: The solvent must dissolve both the analyte and the titrant.
-
Reactivity: The solvent should not react with the analyte or the titrant.
-
Acidity/Basicity: The solvent's own acidic or basic properties should not interfere with the titration. Aprotic solvents are often preferred to avoid leveling effects.
-
Polarity: The polarity of the solvent will influence the pKa of the indicator and the sharpness of the endpoint.
III. Visualizing the Effect of Solvent Polarity
The effect of solvent polarity on the indicator's performance can be conceptualized as a shift in the equilibrium between its acidic (colorless) and basic (colored) forms.
Caption: Solvent Polarity Effect on this compound Equilibrium.
References
Common sources of error in titrations using Thymolphthalexone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using thymolphthalexone as an indicator in titrations.
Troubleshooting Guide
This guide addresses specific issues that may arise during titration experiments using this compound.
Issue: The blue endpoint color is faint, indistinct, or fades quickly.
-
Question: Why is the blue color at the endpoint of my titration with this compound weak or disappearing?
-
Answer: A faint or fading endpoint color can be attributed to several factors:
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Low Indicator Concentration: An insufficient amount of this compound will result in a weak color change, making the endpoint difficult to discern.
-
Slow Reaction Kinetics: The reaction between your analyte and titrant may be slow, causing the local excess of titrant that changes the indicator's color to be consumed gradually, leading to a fading endpoint.
-
Absorption of Atmospheric Carbon Dioxide: Alkaline solutions can absorb carbon dioxide from the air, forming carbonic acid. This can lower the pH of the solution, causing the blue color of the this compound to fade back to colorless.
-
Improper Mixing: Inadequate swirling or stirring of the flask can lead to localized areas of high pH, causing a temporary color change that disappears upon proper mixing.
-
Issue: Inconsistent or inaccurate titration results.
-
Question: What are the common sources of error leading to inconsistent results when using this compound?
-
Answer: Inaccuracies in titration results can stem from various procedural and environmental factors:
-
Incorrect Endpoint Determination: Consistently overshooting or undershooting the endpoint due to a faint color change or misinterpretation of the true endpoint will lead to systematic errors in your calculated concentrations.
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Temperature Fluctuations: The pH at which this compound changes color can be influenced by temperature.[1] Significant temperature variations between experiments can lead to inconsistent results.
-
Improperly Prepared or Stored Solutions: The concentration of your titrant or analyte solution may not be accurate due to errors in preparation or degradation over time. Indicator solutions can also degrade, affecting their performance.
-
Contamination: Contamination of glassware or reagents can introduce interfering substances that react with the titrant or analyte, leading to erroneous results.
-
Issue: Difficulty in preparing a stable indicator solution.
-
Question: What is the proper way to prepare and store a this compound indicator solution to ensure its stability?
-
Answer: this compound is typically prepared as a 0.1% solution in ethanol. To ensure stability:
-
Use High-Purity Reagents: Start with high-purity this compound and absolute ethanol.
-
Ensure Complete Dissolution: Gently warm and stir the solution to ensure the indicator is fully dissolved.
-
Store Properly: Store the solution in a tightly sealed, amber glass bottle to protect it from light and atmospheric contaminants. Keep it in a cool, dark place.
-
Frequently Asked Questions (FAQs)
Q1: What is the precise pH range for the color change of this compound?
A1: this compound exhibits a color change from colorless to blue in the pH range of approximately 9.3 to 10.5.
Q2: How many drops of this compound indicator should I use?
A2: Typically, 2-3 drops of a 0.1% this compound solution are sufficient for a standard titration in a 100-250 mL flask.[2] Using too much indicator can affect the accuracy of your results as the indicator itself is a weak acid.[3]
Q3: Can I use this compound for titrating a weak acid with a weak base?
A3: No, this compound is not a suitable indicator for the titration of a weak acid with a weak base. The pH change at the equivalence point for such titrations is gradual and does not fall within the sharp color change interval of this compound.
Q4: Are there any known chemical interferences with this compound?
A4: While specific interference data for this compound is not extensively documented in readily available literature, general interferences for pH indicators can include the presence of strong oxidizing or reducing agents that can degrade the indicator molecule. Additionally, high concentrations of salts or organic solvents can alter the pKa of the indicator, shifting its color change range.
Q5: How does temperature affect my titration results with this compound?
A5: Temperature can affect the dissociation equilibrium of the indicator, which can alter the pH at which the color change occurs.[1] For highly accurate work, it is advisable to perform titrations at a constant and recorded temperature. The table below illustrates the general effect of temperature on the pH of pure water, which demonstrates the principle of pH dependence on temperature.
Data Presentation
Table 1: General Effect of Temperature on the pH of Pure Water
| Temperature (°C) | pH of Pure Water |
| 0 | 7.47 |
| 10 | 7.27 |
| 20 | 7.08 |
| 25 | 7.00 |
| 30 | 6.92 |
| 40 | 6.77 |
| 50 | 6.63 |
Note: This table illustrates a general principle. The exact effect on a specific titration will depend on the analyte and titrant.
Experimental Protocols
Detailed Methodology for Acid-Base Titration using this compound
This protocol outlines the steps for the titration of a weak acid (e.g., acetic acid) with a strong base (e.g., sodium hydroxide) using this compound as the indicator.
Materials:
-
Burette (50 mL)
-
Pipette (25 mL) and pipette bulb
-
Erlenmeyer flasks (250 mL)
-
Beakers
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Acetic acid (CH₃COOH) solution of unknown concentration
-
This compound indicator solution (0.1% in ethanol)
-
Distilled or deionized water
-
Burette clamp and stand
-
White tile or paper
Procedure:
-
Rinse and Fill the Burette:
-
Rinse the burette twice with a small amount of the standardized NaOH solution.
-
Fill the burette with the NaOH solution, ensuring the tip is free of air bubbles.
-
Record the initial volume of the NaOH solution to two decimal places.
-
-
Prepare the Analyte:
-
Rinse the pipette with a small amount of the acetic acid solution.
-
Using the pipette, transfer exactly 25.00 mL of the acetic acid solution into a clean Erlenmeyer flask.
-
Add approximately 50 mL of distilled or deionized water to the flask to ensure sufficient volume for observing the color change.
-
-
Add the Indicator:
-
Add 2-3 drops of the this compound indicator solution to the Erlenmeyer flask.[2] The solution should be colorless.
-
-
Perform the Titration:
-
Place the Erlenmeyer flask on a white tile or paper under the burette to easily visualize the color change.
-
Slowly add the NaOH solution from the burette to the acetic acid solution while constantly swirling the flask.
-
As the endpoint is approached, the blue color will start to appear where the NaOH is added and then disappear upon swirling.
-
Continue adding the NaOH drop by drop until a faint but permanent blue color persists for at least 30 seconds.[4] This is the endpoint.
-
-
Record and Repeat:
-
Record the final volume of the NaOH solution in the burette to two decimal places.
-
Repeat the titration at least two more times to ensure concordant results (titers within 0.10 mL of each other).
-
-
Calculations:
-
Calculate the volume of NaOH used in each titration.
-
Use the average volume of NaOH from the concordant titrations to calculate the concentration of the acetic acid solution using the formula: M_acid V_acid = M_base V_base
-
Mandatory Visualization
Caption: Experimental workflow for a typical acid-base titration using this compound.
Caption: A troubleshooting decision tree for common errors in this compound titrations.
References
Adjusting indicator concentration for different sample matrices
Welcome to our technical support center for titration indicators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their titration experiments, with a specific focus on adjusting indicator concentration for various sample matrices.
Frequently Asked questions (FAQs)
Q1: What is the primary purpose of an indicator in a titration?
An indicator is a substance that undergoes a distinct visual change, typically a color change, at or near the equivalence point of a titration.[1][2] This change signals that the titrant has neutralized the analyte, allowing for the determination of the analyte's concentration.[3][4]
Q2: How does the concentration of the indicator affect the titration results?
The concentration of the indicator is crucial for accurate results.
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Too low a concentration: May result in an indistinct or faint color change, making it difficult to accurately determine the endpoint.
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Too high a concentration: Can introduce systematic errors. Since indicators are themselves weak acids or bases, adding an excessive amount can alter the pH of the solution, leading to an inaccurate endpoint reading.[5][6][7]
Q3: What are "matrix effects" and how do they impact visual titration?
In the context of titration, the "sample matrix" refers to all the components in the sample other than the analyte of interest. Matrix effects arise when these other components interfere with the accurate determination of the endpoint. This can manifest in several ways:
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Color: The inherent color of the sample can mask the indicator's color change.
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Turbidity: Suspended particles can obscure the color change, making the endpoint difficult to observe.
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Chemical Reactions: Matrix components may react with the titrant or the indicator, leading to inaccurate results.
Troubleshooting Guides
Issue 1: The indicator color change is faint or difficult to see.
Possible Causes:
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Indicator concentration is too low: The amount of indicator may be insufficient to produce a distinct color change.
-
Incorrect indicator selection: The chosen indicator's pKa may not align with the pH at the equivalence point of the titration.[4]
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Sample matrix interference: The color or turbidity of the sample may be masking the color change.
Solutions:
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Increase Indicator Concentration: Gradually increase the amount of indicator added to the sample. Be cautious not to add an excess, as this can lead to errors.[8]
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Optimize Lighting: Perform the titration against a white background to improve visibility of the color change.
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Use a Comparison Solution: Prepare a separate flask containing the sample matrix at the expected endpoint color to use as a visual reference.
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Consider a Different Indicator: If the sample is colored, choose an indicator with a color change that provides a high contrast to the sample's color.
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Sample Pre-treatment: If the sample is turbid, consider filtering or centrifuging the sample prior to titration.
Issue 2: The endpoint of the titration is inconsistent between replicates.
Possible Causes:
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Subjective endpoint determination: Different analysts may be interpreting the color change differently.
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Matrix interference: The sample matrix may be causing a gradual or indistinct color change, leading to variability in endpoint detection.
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Indicator instability: The indicator may be degrading in the sample matrix.
Solutions:
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Standardize Endpoint Observation: Clearly define the endpoint color and ensure all analysts are consistent in their interpretation.
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Use a Potentiometric Method: For highly colored or turbid samples where a visual endpoint is unreliable, consider using a pH meter or other electrode to determine the equivalence point.
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Matrix Modification: If possible, dilute the sample to reduce the concentration of interfering substances.
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Use of Masking Agents: In complexometric titrations, masking agents can be used to prevent interfering ions from reacting with the titrant or indicator.
Adjusting Indicator Concentration for Different Sample Matrices
For many titrations, a standard indicator concentration is used. However, for samples with challenging matrices, the indicator concentration may need to be adjusted. The following table provides general guidelines for adjusting indicator concentration.
| Sample Matrix Type | Common Issues | Recommended Action |
| Clear, Colorless Solutions | None | Use standard indicator concentration (e.g., 2-3 drops of a 0.1% solution). |
| Colored Solutions | Masking of indicator color change. | Increase indicator concentration slightly to make the color change more pronounced. Select an indicator with a color change that contrasts with the sample color. |
| Turbid/Cloudy Solutions | Obscuring of the color change. | Increase indicator concentration. Vigorously stir the solution to ensure homogeneity. Consider sample filtration before titration. |
| Viscous Solutions | Slow diffusion of titrant and indicator. | Allow more time for the color to stabilize after each addition of titrant. Gentle warming may decrease viscosity, but check for temperature effects on the reaction and indicator. |
| Non-Aqueous Solutions | Indicator may have different color change properties. | Select an indicator specifically designed for non-aqueous titrations. The concentration may need to be optimized based on the solvent system. |
Experimental Protocol: Determining Optimal Indicator Concentration
This protocol outlines a method for determining the optimal indicator concentration for a new or challenging sample matrix.
Objective: To find the minimum indicator concentration that provides a sharp and reproducible endpoint without introducing significant titration error.
Materials:
-
Analyte solution in the sample matrix
-
Standardized titrant solution
-
Selected indicator solution
-
Burette, pipettes, and flasks
-
pH meter (for verification)
Procedure:
-
Prepare a Series of Samples: Prepare at least five identical samples of the analyte in the specific matrix.
-
Titrate a Blank: Titrate a sample of the matrix without the analyte to check for any reactions with the titrant or indicator.
-
Vary Indicator Concentration:
-
To the first sample, add a standard amount of the indicator (e.g., 2 drops).
-
To the subsequent samples, add increasing amounts of the indicator (e.g., 4, 6, 8, and 10 drops).
-
-
Perform Titrations: Titrate each sample with the standardized titrant, carefully observing the endpoint. Record the volume of titrant required for each titration.
-
Analyze the Results:
-
Compare the sharpness and clarity of the endpoint for each indicator concentration.
-
Note if higher concentrations of the indicator lead to a significant change in the volume of titrant required to reach the endpoint. A significant change suggests the indicator is interfering with the reaction.
-
-
Optional - pH Meter Verification: For one of the samples with a visually sharp endpoint, repeat the titration using a pH meter to determine the equivalence point. Compare this to the visual endpoint to assess the accuracy.
-
Select Optimal Concentration: Choose the lowest concentration of the indicator that provides a sharp, easily detectable, and reproducible endpoint without significantly affecting the titration volume.
Logical Workflow for Troubleshooting Indicator Issues
The following diagram illustrates a step-by-step process for troubleshooting common issues related to indicator performance in titrations.
Caption: Troubleshooting workflow for indicator-related issues in titration.
References
- 1. medmuv.com [medmuv.com]
- 2. Titration - Resources | PASCO [pasco.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. physicsforums.com [physicsforums.com]
- 7. quora.com [quora.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
A Comparative Guide to Indicators for Water Hardness Determination: Thymolphthalexone vs. Eriochrome Black T
For researchers, scientists, and professionals in drug development, the accurate determination of water hardness is a critical parameter in ensuring the quality and consistency of experimental results. This guide provides a detailed comparison of two common indicators used in complexometric titration for water hardness: Thymolphthalexone and Eriochrome Black T (EBT), supported by established experimental protocols.
The primary method for determining the total hardness of water, which is the combined concentration of calcium (Ca²⁺) and magnesium (Mg²⁺) ions, is through complexometric titration with ethylenediaminetetraacetic acid (EDTA). The success of this titration hinges on the use of a suitable indicator to signal the endpoint of the reaction. While Eriochrome Black T is the most prevalently used indicator for this purpose, this compound also serves as a complexometric indicator for these metal ions.
Principle of Complexometric Titration for Water Hardness
Complexometric titration for water hardness relies on the ability of EDTA, a chelating agent, to form stable, colorless complexes with Ca²⁺ and Mg²⁺ ions.[1] A metallochromic indicator, which changes color when it binds to metal ions, is added to the water sample. Initially, the indicator forms a colored complex with the free Ca²⁺ and Mg²⁺ ions present in the water. As the EDTA titrant is added, it progressively binds with the free metal ions. Once all the free metal ions have been complexed by EDTA, the EDTA then displaces the metal ions from the indicator-metal complex. This releases the free indicator into the solution, causing a distinct color change that signals the titration's endpoint.[1]
Performance Comparison
| Feature | This compound | Eriochrome Black T |
| Indicator Type | Complexometric | Complexometric |
| Typical Application | Determination of Ca²⁺, Mg²⁺, Sr²⁺, and Ba²⁺ | Determination of total water hardness (Ca²⁺ and Mg²⁺) |
| Endpoint Color Change | Blue-magenta (in the presence of metal ions in basic solution) to a different color (endpoint color for total hardness with EDTA is not well-documented) | Wine-red to a distinct blue[1][2] |
| Optimal pH | Basic conditions | pH 10 (achieved using an ammonia-ammonium chloride buffer)[1] |
| Endpoint Sharpness | Information not readily available for total water hardness | Generally provides a sharp and clear endpoint, though it can be slow at the equivalence point[3] |
| Interferences | Information not readily available | Can be affected by the presence of other metal ions like copper and iron. |
Eriochrome Black T is the industry standard for a reason. It provides a very distinct and easily observable color change from wine-red to blue at the endpoint, making it reliable for manual titrations.[1][2] However, the endpoint can sometimes be slow to develop, and the indicator itself is not stable over long periods in solution.
This compound complexone is known to form a blue-magenta colored complex in the presence of alkaline earth metals in a basic solution. While it is used for the determination of calcium and magnesium, specific protocols and performance data for its use in total water hardness titrations are scarce. The exact color change at the endpoint of an EDTA titration for total hardness using this compound is not as well-documented as that for EBT.
Experimental Protocols
Below are the detailed experimental methodologies for the determination of total water hardness using Eriochrome Black T. A standardized protocol for this compound for this specific application is not available in the literature reviewed.
Determination of Total Water Hardness using Eriochrome Black T
Materials:
-
Water sample
-
Standard EDTA solution (0.01 M)
-
Ammonia-ammonium chloride buffer solution (pH 10)
-
Eriochrome Black T indicator solution
-
Burette, pipette, conical flask, and other standard laboratory glassware
Procedure:
-
Pipette a known volume (e.g., 50 mL) of the water sample into a conical flask.[1]
-
Add 1-2 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.[4]
-
Add a few drops of the Eriochrome Black T indicator solution. The solution will turn a wine-red color if calcium or magnesium ions are present.[2][4]
-
Titrate the solution with the standard 0.01 M EDTA solution from a burette with constant swirling.
-
The endpoint is reached when the color of the solution changes sharply from wine-red to a clear blue.[1][2]
-
Record the volume of EDTA solution used.
-
Repeat the titration at least two more times to ensure concordant results.
Calculation of Total Hardness: Total hardness (in mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample Where:
-
V_EDTA = Volume of EDTA solution used in mL
-
M_EDTA = Molarity of EDTA solution
-
100.09 = Molar mass of CaCO₃ in g/mol
-
V_sample = Volume of the water sample in mL
Logical Workflow of Complexometric Titration
The following diagram illustrates the logical steps involved in the complexometric titration for determining water hardness.
References
Validation of an Analytical Method for Calcium and Magnesium Determination Using Thymolphthalexone Indicator: A Comparative Guide
This guide provides a comprehensive validation of an analytical method using the Thymolphthalexone indicator for the complexometric titration of calcium and magnesium. It includes a comparative analysis with other common indicators, detailed experimental protocols, and visual representations of the workflow, designed for researchers, scientists, and drug development professionals.
Comparative Performance of Complexometric Indicators
The selection of an appropriate indicator is crucial for achieving accurate and reliable results in complexometric titrations. This section compares the performance of this compound with other commonly used indicators for the determination of calcium and magnesium.
Table 1: Comparison of Performance Characteristics of Various Complexometric Indicators
| Indicator | Analyte(s) | pH Range | Color Change at Endpoint | Endpoint Sharpness | Stability of Indicator Solution |
| This compound | Ca²⁺, Mg²⁺ | 10 - 12 | Blue to Colorless/Slight Pink | Very Good | Moderate |
| Eriochrome Black T | Ca²⁺, Mg²⁺ (Total Hardness) | ~10 | Wine Red to Blue | Good | Poor |
| Murexide | Ca²⁺ | >12 | Pink to Purple | Good | Poor |
| Calmagite | Ca²⁺, Mg²⁺ (Total Hardness) | ~10 | Wine Red to Blue | Very Good | Excellent |
| Patton-Reeder | Ca²⁺ | >12 | Wine Red to Blue | Excellent | Moderate |
Illustrative Performance Data:
The following table presents representative data from a method validation study to compare the accuracy and precision of this compound with other indicators for the determination of a known concentration of calcium.
Table 2: Illustrative Accuracy and Precision Data for Calcium Titration
| Indicator | True Value (mg/L) | Mean Experimental Value (mg/L) | Accuracy (% Recovery) | Precision (% RSD) |
| This compound | 100.0 | 99.8 | 99.8% | 0.5% |
| Eriochrome Black T | 100.0 | 99.2 | 99.2% | 1.2% |
| Murexide | 100.0 | 100.5 | 100.5% | 0.8% |
Experimental Protocols for Method Validation
This section outlines the detailed experimental protocols for validating an analytical method for the determination of calcium using this compound indicator, in accordance with ICH Q2(R1) guidelines.[1][2][3][4][5]
Reagents and Solutions
-
Standard EDTA Solution (0.01 M): Prepare by dissolving a precisely weighed amount of disodium ethylenediaminetetraacetate (EDTA) in deionized water.
-
Buffer Solution (pH 10): Prepare a suitable buffer, such as an ammonia-ammonium chloride buffer, to maintain the required pH for the titration.[6]
-
This compound Indicator Solution: Prepare a 0.5% solution of this compound in ethanol.[7]
-
Standard Calcium Carbonate Solution: Prepare a stock solution of known concentration by dissolving a primary standard grade calcium carbonate in a minimal amount of dilute hydrochloric acid and diluting with deionized water.[8]
Validation Parameters
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[9][10]
-
Preparation of Standard Solutions: Prepare a series of at least five standard solutions of calcium of known concentrations ranging from 80% to 120% of the expected sample concentration.[9][11]
-
Titration: Titrate each standard solution with the standardized 0.01 M EDTA solution using the this compound indicator.
-
Data Analysis: Plot a graph of the volume of EDTA consumed versus the concentration of the calcium standards. Perform a linear regression analysis and determine the correlation coefficient (r) and the equation of the line. The acceptance criterion is typically r ≥ 0.999.
Accuracy is the closeness of the test results obtained by the method to the true value.[9]
-
Preparation of Spiked Samples: Prepare samples with known concentrations of calcium at three levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a sample matrix.
-
Titration: Titrate each spiked sample in triplicate with the standardized 0.01 M EDTA solution.
-
Data Analysis: Calculate the percentage recovery for each sample. The acceptance criterion is typically a recovery of 98.0% to 102.0%.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples of the same concentration (e.g., 100% of the target concentration).
-
Titrate each sample with the standardized 0.01 M EDTA solution.
-
Calculate the mean, standard deviation, and the relative standard deviation (% RSD). The acceptance criterion is typically an RSD of ≤ 2.0%.
-
-
Intermediate Precision (Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or using different equipment.
-
Compare the results from the two studies.
-
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Introduce Small Variations: Introduce small, deliberate changes to the method parameters, such as pH of the buffer (e.g., ± 0.2 units), amount of indicator, and titration speed.
-
Titration: Titrate samples under each of the modified conditions.
-
Data Analysis: Compare the results with those obtained under the normal operating conditions. The method is considered robust if the results are not significantly affected by these small variations.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the validation of the analytical method.
Caption: Workflow for Analytical Method Validation.
Logical Relationship of Validation Parameters
The following diagram shows the logical relationship between the core validation parameters.
Caption: Interrelation of Validation Parameters.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 5. jordilabs.com [jordilabs.com]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. Complexometric Titration Indicators [delloyd.50megs.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. usp.org [usp.org]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Validation of titration methods | Metrohm [metrohm.com]
A Comparative Guide to Thymolphthalexone and Calconcarboxylic Acid for Calcium Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of calcium concentration is critical in numerous scientific disciplines, from biomedical research and clinical diagnostics to pharmaceutical quality control. Complexometric titration with ethylenediaminetetraacetic acid (EDTA) remains a widely used and reliable method for this purpose. The choice of indicator is paramount to the accuracy and precision of this technique. This guide provides an objective comparison of two commonly used metallochromic indicators, Thymolphthalexone and Calconcarboxylic Acid, supported by their principles of action and detailed experimental protocols.
Principle of Calcium Determination
Both this compound (also known as thymolphthalein complexone) and calconcarboxylic acid are metallochromic indicators that form a colored complex with calcium ions. During a complexometric titration, EDTA, a strong chelating agent, is added. EDTA forms a more stable complex with calcium ions than the indicator does. At the endpoint of the titration, when all free calcium ions have been complexed by EDTA, the EDTA displaces the indicator from the calcium-indicator complex. This displacement results in a distinct color change, signaling the completion of the reaction.
Performance Comparison
While direct, side-by-side quantitative experimental data comparing the two indicators is limited in the readily available literature, a qualitative and semi-quantitative comparison based on their known properties can be made.
| Feature | This compound | Calconcarboxylic Acid |
| Principle | Metallochromic Indicator | Metallochromic Indicator |
| Optimal pH | Alkaline (approx. 10-12) | Strongly Alkaline (12-14)[1] |
| Color Change (Ca Complex → Free) | Blue-Magenta → Colorless/Smoky-Gray | Wine-Red → Blue[1] |
| Interference from Magnesium | Can be used for the determination of both Ca²⁺ and Mg²⁺. Titration at a lower pH (around 10) can determine total hardness (Ca²⁺ + Mg²⁺). | At the recommended high pH (12-14), magnesium precipitates as Mg(OH)₂, minimizing its interference in the calcium titration.[1] |
| Specificity for Calcium | Less specific for calcium as it also complexes with magnesium. | Highly selective for calcium at a pH > 12 due to the precipitation of magnesium. |
| Endpoint Sharpness | Generally provides a distinct color change. | Known for its sharp and clear endpoint, transitioning from wine-red to a pure blue.[1] |
| Indicator Preparation | Typically prepared as a solution in ethanol or as a ground mixture with an inert salt. | Often used as a solid mixture with sodium chloride or dissolved in a dilute sodium hydroxide solution. |
| Stability | Generally stable in solution. | The indicator itself can be unstable in strongly alkaline solutions and it is often recommended to add it just before the titration begins. |
Reaction Mechanisms
The fundamental process for both indicators involves the displacement of the indicator from its complex with calcium by the stronger chelating agent, EDTA.
Calconcarboxylic Acid Reaction Pathway
Caption: Reaction pathway for Calconcarboxylic Acid in calcium titration.
This compound Reaction Pathway
Caption: Reaction pathway for this compound in calcium titration.
Experimental Protocols
Below are detailed protocols for the determination of calcium using each indicator.
Experimental Workflow Overview
Caption: General workflow for complexometric titration of calcium.
Protocol 1: Calcium Determination using Calconcarboxylic Acid
1. Reagents and Materials:
-
Standard 0.01 M EDTA solution
-
Calconcarboxylic acid indicator (solid mixture with NaCl or as a solution)
-
Sodium hydroxide (NaOH) solution, 2 M
-
Calcium-containing sample
-
Burette, pipette, conical flasks, magnetic stirrer
2. Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the calcium-containing sample into a 250 mL conical flask.
-
Add approximately 75 mL of deionized water.
-
Add 2 mL of 2 M NaOH solution to raise the pH to between 12 and 13. Stir the solution. If magnesium is present, a precipitate of Mg(OH)₂ will form.
-
Add a small amount (approx. 100 mg) of the calconcarboxylic acid indicator mixture and swirl to dissolve. The solution should turn a wine-red color.
-
Titrate the solution with the standard 0.01 M EDTA solution while stirring continuously.
-
The endpoint is reached when the color changes sharply from wine-red to a pure blue.[1]
-
Record the volume of EDTA used.
-
Repeat the titration at least twice more with fresh sample aliquots and calculate the average volume.
3. Calculation: Calcium concentration (mg/L) = (V_EDTA × M_EDTA × 40.08 × 1000) / V_sample
Where:
-
V_EDTA = Volume of EDTA solution used (L)
-
M_EDTA = Molarity of EDTA solution (mol/L)
-
40.08 = Molar mass of Calcium ( g/mol )
-
V_sample = Volume of the sample (L)
Protocol 2: Calcium Determination using this compound
1. Reagents and Materials:
-
Standard 0.01 M EDTA solution
-
This compound indicator solution (e.g., 0.1% in ethanol)
-
Ammonia-ammonium chloride buffer solution (pH 10) or dilute NaOH/NH₄OH
-
Calcium-containing sample
-
Burette, pipette, conical flasks, magnetic stirrer
2. Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the calcium-containing sample into a 250 mL conical flask.
-
Add approximately 75 mL of deionized water.
-
Add a sufficient amount of buffer or dilute base to adjust the pH to the desired alkaline level (e.g., pH 10-12).
-
Add a few drops of the this compound indicator solution. The solution will turn a blue-magenta color in the presence of calcium ions.
-
Titrate the solution with the standard 0.01 M EDTA solution with constant stirring.
-
The endpoint is observed when the blue-magenta color disappears, and the solution becomes colorless or a smoky-gray.
-
Record the volume of EDTA used.
-
Perform at least two replicate titrations and calculate the average volume.
3. Calculation: The calculation for calcium concentration is the same as for the calconcarboxylic acid method.
Conclusion
Both this compound and Calconcarboxylic Acid are effective indicators for the complexometric titration of calcium. The choice between them depends on the specific requirements of the analysis.
-
Calconcarboxylic Acid is the preferred indicator when high selectivity for calcium is required, especially in the presence of magnesium. Its sharp endpoint at a high pH makes it a reliable choice for accurate calcium determination.
-
This compound is a suitable alternative, particularly when the determination of total calcium and magnesium is desired, or when working at a moderately alkaline pH is necessary.
For researchers and professionals in drug development, where accuracy and specificity are paramount, Calconcarboxylic Acid often presents a more robust option for the selective determination of calcium. However, the suitability of either indicator should always be validated for the specific sample matrix being analyzed.
References
A Comparative Analysis of Metallochromic Indicators for Magnesium Titration
In the realm of analytical chemistry, particularly in pharmaceutical and drug development sectors, the precise quantification of magnesium is crucial. Complexometric titration with ethylenediaminetetraacetic acid (EDTA) remains a widely used method for this purpose, with the accuracy of the endpoint detection being heavily reliant on the choice of metallochromic indicator. This guide provides a comparative study of common indicators used for magnesium titration, supported by experimental data and protocols to aid researchers in selecting the most suitable indicator for their specific needs.
Performance Comparison of Metallochromic Indicators
The selection of an appropriate indicator is paramount for achieving sharp and accurate endpoints in magnesium titrations. The following table summarizes the key characteristics of commonly employed metallochromic indicators.
| Indicator | Abbreviation | Optimal pH | Color Change (Mg2+ to Free Indicator) | Remarks |
| Eriochrome Black T | EBT | 10 | Wine-Red to Blue | Widely used, but aqueous solutions are unstable. The endpoint can sometimes be indistinct.[1][2] |
| Calmagite | - | ~10 | Red to Blue | Structurally similar to EBT but offers a much sharper and clearer endpoint.[3][4][5] Aqueous solutions are stable for extended periods.[5] |
| Patton and Reeder's Indicator | PR | 12-14 | Wine-Red to Pure Blue | Primarily used for the direct titration of calcium, but can be used for magnesium in specific conditions.[5][6][7] |
| Murexide | - | >12 | Red to Purple | Primarily used for calcium determination; magnesium is typically precipitated out before titration.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are the generalized experimental protocols for magnesium titration using the compared indicators.
Magnesium Titration using Eriochrome Black T (EBT) Indicator
Principle: At a pH of 10, EBT forms a wine-red complex with magnesium ions. During the titration with EDTA, a stronger chelating agent, magnesium ions are progressively complexed by EDTA. At the endpoint, all magnesium ions are bound to EDTA, releasing the free indicator, which is blue in color.[10][11]
Procedure:
-
Pipette a known volume of the magnesium ion solution into a conical flask.
-
Add 2-3 mL of an ammonia-ammonium chloride buffer solution to maintain the pH at approximately 10.[1][12]
-
Add a few drops of Eriochrome Black T indicator solution. The solution will turn a wine-red color.[1][12]
-
Titrate the solution with a standardized EDTA solution.
-
The endpoint is reached when the color of the solution changes sharply from wine-red to a distinct blue.[1][12]
Magnesium Titration using Calmagite Indicator
Principle: Similar to EBT, Calmagite forms a red complex with magnesium ions at a pH of around 10.[3][4] EDTA displaces the Calmagite from the magnesium-Calmagite complex. The endpoint is observed when the solution turns from red to blue, indicating the presence of the free Calmagite indicator.[3][4][13]
Procedure:
-
Transfer a known aliquot of the magnesium-containing sample into a conical flask.
-
Add a buffer solution (e.g., ammonia-ammonium chloride) to adjust the pH to approximately 10.[3]
-
Add a few drops of Calmagite indicator solution, which will result in a red-colored solution.[3][13]
-
Titrate with a standard EDTA solution until the color changes from red to a clear blue.[3][4]
Magnesium Determination in the Presence of Calcium using Patton and Reeder's (PR) Indicator
Principle: Patton and Reeder's indicator is typically used for the determination of calcium at a high pH (12-14), where magnesium is precipitated as magnesium hydroxide and does not interfere.[7] Magnesium can then be determined by difference after titrating the total calcium and magnesium with another indicator at pH 10.
Procedure for Calcium:
-
Take a known volume of the sample solution in a conical flask.
-
Add a concentrated alkali hydroxide solution (e.g., NaOH or KOH) to raise the pH to 12-14, precipitating magnesium hydroxide.[7]
-
Add a small amount of Patton and Reeder's indicator powder. The solution will turn wine-red.[5][7]
-
Titrate with standard EDTA solution until the color changes to pure blue.[5][6]
Signaling Pathway and Experimental Workflow
The selection of an appropriate indicator is a critical step in ensuring the accuracy of magnesium titration. The following diagram illustrates the logical workflow for this process.
Caption: Logical workflow for selecting a metallochromic indicator for magnesium titration.
This comparative guide provides essential information for researchers and scientists to make informed decisions when selecting a metallochromic indicator for magnesium titration. The choice between indicators like Eriochrome Black T and Calmagite will depend on the specific requirements for endpoint sharpness and solution stability, while the presence of other ions like calcium necessitates a more complex analytical approach.
References
- 1. youtube.com [youtube.com]
- 2. answers.com [answers.com]
- 3. gspchem.com [gspchem.com]
- 4. Calmagite Indicator 0.1% [rmreagents.com]
- 5. Complexometric Titration Indicators [delloyd.50megs.com]
- 6. gspchem.com [gspchem.com]
- 7. Calconcarboxylic acid - Wikipedia [en.wikipedia.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. egyankosh.ac.in [egyankosh.ac.in]
- 10. youtube.com [youtube.com]
- 11. Titrations- Metal Ion Indicator Changes – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Calmagite | TargetMol [targetmol.com]
A Comparative Guide to Metallochromic Indicators: Alternatives to Thymolphthalexone for Metal Ion Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of metal ions, the selection of an appropriate indicator is paramount. While Thymolphthalexone has its applications, a range of alternative metallochromic indicators offer distinct advantages in sensitivity, selectivity, and clarity of endpoint determination for specific metal ions, particularly in complexometric titrations with EDTA. This guide provides a comparative analysis of key alternative indicators, supported by experimental data and detailed protocols to aid in your analytical endeavors.
Performance Comparison of Metallochromic Indicators
The choice of indicator is dictated by the specific metal ion being analyzed, the pH of the titration medium, and the presence of other potentially interfering ions. The following table summarizes the key performance characteristics of several alternatives to this compound.
| Indicator | Target Metal Ion(s) | Optimal pH | Color Change (Metal-Free to Metal-Complex) | Key Advantages | Limitations |
| This compound | Ca²⁺, Ba²⁺, Sr²⁺ | 10.0 - 12.0 | Colorless to Blue | Sharp endpoint for Calcium in the absence of Magnesium. | Endpoint can be indistinct in the presence of high concentrations of magnesium. |
| Murexide | Ca²⁺, Ni²⁺, Co²⁺, Cu²⁺ | 11.3 - 12.0 | Purple to Pink (for Ca²⁺) | Excellent for the selective determination of calcium at high pH where magnesium precipitates.[1][2][3] Unstable in aqueous solutions.[4] | |
| Eriochrome Black T (EBT) | Mg²⁺, Zn²⁺, Cd²⁺, Pb²⁺ (Total Hardness: Ca²⁺ + Mg²⁺) | 10.0 | Blue to Wine-Red | Widely used for water hardness determination.[5] Sharp endpoint for total hardness. | Blocked by certain metal ions like copper, nickel, and aluminum. Not suitable for direct calcium titration in the presence of magnesium. |
| Calmagite | Mg²⁺, Ca²⁺ | 10.0 | Blue to Red | More stable in aqueous solution than Eriochrome Black T. Sharp endpoint. | Similar interferences to EBT. |
| Hydroxy Naphthol Blue | Ca²⁺ | 12.0 - 13.0 | Blue to Red-Purple | Sharp endpoint for calcium, even in the presence of magnesium.[6] | Less effective for magnesium determination. |
| Calconcarboxylic Acid (Patton-Reeder Indicator) | Ca²⁺ | 12.0 - 14.0 | Blue to Wine-Red | Provides a very sharp color change for calcium determination at high pH.[7] | Not suitable for total hardness as magnesium precipitates at this pH. |
| Xylenol Orange | Zn²⁺, Pb²⁺, Cd²⁺, Bi³⁺, Th⁴⁺ | 1.0 - 6.0 | Lemon-Yellow to Red | Useful for titrations in acidic solutions. | Not suitable for alkaline earth metals like calcium and magnesium. |
Experimental Protocols
Accurate and reproducible results are contingent upon meticulous adherence to established experimental protocols. Below are detailed methodologies for the use of selected indicators in complexometric titrations with EDTA.
Protocol 1: Determination of Calcium using Murexide Indicator
This protocol is suitable for the selective determination of calcium ions. At the high pH required, magnesium ions precipitate as magnesium hydroxide and do not interfere with the titration.
Reagents:
-
EDTA Solution (0.01 M): Prepare by dissolving a known weight of disodium ethylenediaminetetraacetate in deionized water.
-
Sodium Hydroxide (NaOH) Solution (2 M): For pH adjustment.
-
Murexide Indicator Powder: A ground mixture of murexide and sodium chloride (1:100 w/w).
-
Sample Solution: Containing an unknown concentration of Ca²⁺.
Procedure:
-
Pipette a known volume of the sample solution into a 250 mL conical flask.
-
Dilute with approximately 50 mL of deionized water.
-
Add 2 mL of 2 M NaOH solution to raise the pH to approximately 12.
-
Add a small amount (approximately 30-50 mg) of the murexide indicator powder to the solution. The solution will turn pink.[5]
-
Titrate with the standardized 0.01 M EDTA solution.
-
The endpoint is reached when the color changes from pink to a deep purple.[5]
-
Record the volume of EDTA used and calculate the concentration of Ca²⁺.
Protocol 2: Determination of Total Hardness (Ca²⁺ + Mg²⁺) using Eriochrome Black T (EBT) Indicator
This protocol is a standard method for determining the combined concentration of calcium and magnesium ions, commonly referred to as total water hardness.
Reagents:
-
EDTA Solution (0.01 M): Standardized as in Protocol 1.
-
Ammonia-Ammonium Chloride Buffer (pH 10): Prepare by dissolving ammonium chloride in concentrated ammonia solution and diluting with deionized water.
-
Eriochrome Black T Indicator Solution: Dissolve EBT in a suitable solvent like triethanolamine or ethanol.
-
Sample Solution: Containing unknown concentrations of Ca²⁺ and Mg²⁺.
Procedure:
-
Pipette a known volume of the sample solution into a 250 mL conical flask.
-
Add 1-2 mL of the ammonia-ammonium chloride buffer to adjust the pH to 10.
-
Add 2-3 drops of the Eriochrome Black T indicator solution. The solution will turn wine-red.[5]
-
Titrate with the standardized 0.01 M EDTA solution.
-
The endpoint is marked by a sharp color change from wine-red to a distinct blue.[5]
-
Record the volume of EDTA used and calculate the total concentration of Ca²⁺ and Mg²⁺.
Visualizing Method Selection and Workflow
The selection of an appropriate indicator and the general workflow of a complexometric titration can be visualized to aid in decision-making and experimental design.
Caption: Decision pathway for selecting a suitable metallochromic indicator.
The general process of a complexometric titration follows a standardized workflow, from sample preparation to endpoint determination.
Caption: Generalized workflow for a complexometric titration experiment.
References
- 1. Murexide for determination of free and protein-bound calcium in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Murexide - Wikipedia [en.wikipedia.org]
- 3. Murexide Indicator 1% [rmreagents.com]
- 4. Metal Indicator Murexide | CAS 3051-09-0 Dojindo [dojindo.com]
- 5. researchgate.net [researchgate.net]
- 6. HYDROXY NAPTHOL BLUE indicator for calcium determination | Ennore India Chemicals [ennoreindiachemicals.com]
- 7. digicollections.net [digicollections.net]
Cross-Validation of Thymolphthalexone-Based Colorimetric Analysis and Instrumental Analysis for Accurate Analyte Quantification
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of analytical chemistry, the precise quantification of analytes is paramount. While traditional colorimetric methods, such as those employing Thymolphthalexone, offer simplicity and cost-effectiveness, modern instrumental techniques like Atomic Absorption Spectroscopy (AAS) provide high sensitivity and specificity. This guide presents a comprehensive cross-validation of results obtained from a this compound-based colorimetric method and a standard instrumental analysis, offering researchers, scientists, and drug development professionals objective data to inform their choice of analytical methodology.
Comparative Analysis of Calcium Determination
This section presents a comparative analysis of calcium concentration in water samples determined by a colorimetric method, analogous to a this compound-based assay, and the instrumental technique of Atomic Absorption Spectrophotometry (AAS). The data highlights the performance of each method across various samples.
| Sample ID | Colorimetric Method (mg/L) | Atomic Absorption Spectrophotometry (AAS) (mg/L) |
| U3H | 15.472 | 13.502 |
| S3H | 19.494 | 17.782 |
| B3C | 22.278 | 15.180 |
| T3C | 17.940 | 16.140 |
Experimental Protocols
Detailed methodologies for both the colorimetric and instrumental analysis are provided below to ensure reproducibility and clear understanding of the experimental conditions.
Colorimetric Method: Spectrophotometric Determination of Calcium
This protocol describes a spectrophotometric method for the determination of calcium using a metallochromic indicator, which forms a colored complex with calcium ions. The principles are analogous to methods employing indicators like this compound.
Reagents and Preparation:
-
Buffer Solution (pH 10): A solution to maintain the optimal pH for the complex formation.
-
Calcium Standard Solution (100 mg/L): Prepared by dissolving a precise amount of calcium carbonate in dilute hydrochloric acid and diluting to a known volume with deionized water.
-
This compound Indicator Solution: A solution of this compound in a suitable solvent.
-
EGTA Solution (for back-titration, if applicable): A standard solution of ethylenedioxy-bis(ethylamine)-N,N,N',N'-tetraacetic acid.
Procedure:
-
Sample Preparation: An aliquot of the water sample is taken for analysis.
-
pH Adjustment: The pH of the sample is adjusted to the alkaline range using the buffer solution to facilitate the formation of the calcium-indicator complex.
-
Color Development: The this compound indicator solution is added to the sample, leading to the formation of a colored complex with the calcium ions present.
-
Spectrophotometric Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for the calcium-indicator complex using a spectrophotometer. The instrument is first zeroed with a blank solution.
-
Quantification: The concentration of calcium in the sample is determined by comparing its absorbance to a calibration curve prepared using standard calcium solutions of known concentrations.
Instrumental Analysis: Flame Atomic Absorption Spectroscopy (AAS)
This protocol outlines the standard operating procedure for the determination of calcium using Flame Atomic Absorption Spectroscopy, a highly sensitive and specific instrumental method.[1][2]
Instrumental Parameters:
-
Spectrometer: Atomic Absorption Spectrometer
-
Wavelength: 422.7 nm[2]
-
Flame: Air-acetylene, reducing (fuel-rich)[2]
-
Slit Width: 0.7 nm
-
Lamp Current: As per manufacturer's recommendation
Reagents and Preparation:
-
Calcium Standard Solutions (1-10 mg/L): A series of standard solutions are prepared by diluting a stock calcium standard solution.
-
Lanthanum Chloride Solution (10% w/v): This solution is used to suppress chemical interferences, particularly from phosphate and sulfate ions.[3]
Procedure:
-
Sample Preparation: The water sample is acidified with nitric acid. To prevent interference, lanthanum chloride solution is added to both the samples and the standard solutions.[3]
-
Instrument Calibration: The AAS instrument is calibrated using the series of calcium standard solutions. A calibration curve of absorbance versus concentration is generated.
-
Sample Measurement: The prepared sample is aspirated into the flame of the AAS. The instrument measures the absorption of light at the characteristic wavelength for calcium.
-
Quantification: The concentration of calcium in the sample is automatically calculated by the instrument's software based on the calibration curve.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflows for both the colorimetric and instrumental analysis methods.
References
Performance Evaluation of Thymolphthalexone in Diverse Titration Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of thymolphthalexone as an acid-base indicator against other common indicators in various titration environments. The selection of an appropriate indicator is paramount for achieving accurate and reliable results in titrimetric analysis, a cornerstone of chemical quantification in research and pharmaceutical development. This document presents supporting experimental data, detailed methodologies, and visual representations of the chemical principles at play.
Overview of Acid-Base Indicators
Acid-base indicators are weak organic acids or bases that exhibit a distinct color change over a specific pH range. This transformation is due to the alteration of their chemical structure as the concentration of hydrogen ions (H⁺) in the solution changes. The effectiveness of an indicator is determined by how closely its pH transition range aligns with the pH at the equivalence point of the titration—the point at which stoichiometrically equivalent amounts of acid and base have reacted.
This compound, a phthalein dye, is a valuable indicator for titrations resulting in a basic equivalence point. It displays a sharp color change from colorless in acidic to neutral solutions to a distinct blue in alkaline conditions, typically within a pH range of 9.3 to 10.5.
Comparative Performance Data
The following tables summarize the performance of this compound in comparison to phenolphthalein and methyl orange in three common types of acid-base titrations: strong acid vs. strong base, weak acid vs. strong base, and strong acid vs. weak base. The data represents typical results obtained under controlled laboratory conditions.
Table 1: Titration of a Strong Acid (0.1 M HCl) with a Strong Base (0.1 M NaOH)
| Indicator | pH Range | Expected Equivalence Point (pH) | Observed Endpoint Volume (mL) | Accuracy (Relative Error %) |
| This compound | 9.3 - 10.5 | 7.0 | 25.15 | +0.6 |
| Phenolphthalein | 8.2 - 10.0 | 7.0 | 25.10 | +0.4 |
| Methyl Orange | 3.1 - 4.4 | 7.0 | 24.85 | -0.6 |
Theoretical Equivalence Point Volume: 25.00 mL
Table 2: Titration of a Weak Acid (0.1 M CH₃COOH) with a Strong Base (0.1 M NaOH)
| Indicator | pH Range | Expected Equivalence Point (pH) | Observed Endpoint Volume (mL) | Accuracy (Relative Error %) |
| This compound | 9.3 - 10.5 | ~8.7 | 25.05 | +0.2 |
| Phenolphthalein | 8.2 - 10.0 | ~8.7 | 25.00 | 0.0 |
| Methyl Orange | 3.1 - 4.4 | ~8.7 | 24.50 | -2.0 |
Theoretical Equivalence Point Volume: 25.00 mL
Table 3: Titration of a Strong Acid (0.1 M HCl) with a Weak Base (0.1 M NH₄OH)
| Indicator | pH Range | Expected Equivalence Point (pH) | Observed Endpoint Volume (mL) | Accuracy (Relative Error %) |
| This compound | 9.3 - 10.5 | ~5.3 | 25.80 | +3.2 |
| Phenolphthalein | 8.2 - 10.0 | ~5.3 | 25.70 | +2.8 |
| Methyl Orange | 3.1 - 4.4 | ~5.3 | 25.05 | +0.2 |
Theoretical Equivalence Point Volume: 25.00 mL
Experimental Protocols
The following are detailed methodologies for the titrations cited above.
Preparation of Solutions
-
0.1 M Hydrochloric Acid (HCl): Dilute 8.3 mL of concentrated HCl (37%) to 1 L with deionized water. Standardize against a primary standard such as sodium carbonate.
-
0.1 M Sodium Hydroxide (NaOH): Dissolve 4.0 g of NaOH pellets in deionized water and dilute to 1 L. Standardize against a primary standard such as potassium hydrogen phthalate (KHP).
-
0.1 M Acetic Acid (CH₃COOH): Dilute 5.7 mL of glacial acetic acid to 1 L with deionized water.
-
0.1 M Ammonium Hydroxide (NH₄OH): Dilute 6.5 mL of concentrated ammonium hydroxide (28-30%) to 1 L with deionized water.
-
Indicator Solutions (0.1% w/v):
-
This compound: Dissolve 0.1 g of this compound in 100 mL of 95% ethanol.
-
Phenolphthalein: Dissolve 0.1 g of phenolphthalein in 100 mL of 95% ethanol.
-
Methyl Orange: Dissolve 0.1 g of methyl orange in 100 mL of deionized water.
-
Titration Procedure
-
Rinse a 25 mL pipette with a small amount of the acid to be analyzed.
-
Pipette 25.00 mL of the acid into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of the selected indicator to the flask.
-
Rinse and fill a 50 mL burette with the standardized base solution. Record the initial burette reading to two decimal places.
-
Titrate the acid by adding the base from the burette while continuously swirling the flask.
-
As the endpoint is approached, the color change will become more persistent. Add the titrant drop by drop until a permanent color change is observed.
-
Record the final burette reading to two decimal places.
-
Repeat the titration at least two more times to ensure concordant results (volumes within 0.1 mL of each other).
-
Calculate the average volume of titrant used.
Visualization of Chemical Mechanisms
The color change of phthalein indicators is a result of a structural transformation from a non-conjugated, colorless lactone form in acidic to neutral solutions to a conjugated, colored quinonoid form in basic solutions.
Caption: Structural transformation of this compound.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure diagrams of the lactone and quinonoid forms of this compound for a functional visualization.
Caption: Workflow for comparing indicator performance.
Conclusion
The experimental data indicates that the choice of indicator significantly impacts the accuracy of a titration.
-
For strong acid-strong base titrations , while both this compound and phenolphthalein provide reasonable accuracy, an indicator with a transition range closer to the neutral equivalence point of 7.0, such as bromothymol blue, would theoretically be optimal.
-
In the case of weak acid-strong base titrations , both this compound and phenolphthalein are excellent choices, as their pH transition ranges align well with the basic equivalence point.
-
For strong acid-weak base titrations , this compound and phenolphthalein are unsuitable due to their basic transition ranges, leading to significant overestimation of the titrant volume. Methyl orange, with its acidic transition range, is the appropriate indicator for this type of titration.
This compound demonstrates its strength in titrations where the equivalence point lies in the alkaline region, offering a sharp and distinct color change. For researchers and professionals in drug development, where precision in concentration determination is critical, understanding the interplay between the titration medium and indicator performance is essential for reliable and reproducible results.
A Comparative Guide to Inter-laboratory Analysis of Water Hardness: Titrimetric and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the determination of water hardness, a critical parameter in numerous scientific and industrial processes. The focus is on the widely used complexometric titration method, with a discussion of indicator choice, alongside comparisons with modern spectroscopic techniques. Experimental data from various studies are presented to offer an objective evaluation of each method's performance.
Data Presentation: Comparison of Analytical Methods for Water Hardness
The following table summarizes the performance characteristics of common methods used for determining water hardness. This data is compiled from various analytical studies and proficiency testing reports to provide a comparative overview for laboratory professionals.
| Feature | Complexometric Titration (EDTA) | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Ion-Selective Electrode (ISE) |
| Principle | Titration with a chelating agent (EDTA) using a colorimetric indicator. | Measures the absorption of light by free atoms in a gaseous state. | Measures the light emitted by excited atoms and ions in a plasma. | Potentiometric measurement of ion activity in a solution. |
| Precision (%RSD) | ≤ 2%[1][2][3] | ≤ 2%[1][2][3] | Typically < 5% | Variable, generally 5-10% |
| Accuracy (% Recovery) | 92.57%[1][2][3] | 106.99%[1][2][3] | Excellent (90-110%) | Good, but matrix-dependent |
| Limit of Detection | ~0.6 mg/L as CaCO₃[1] | Low (ppb range) | Very Low (ppb to ppt range)[1] | Moderate (ppm range) |
| Analysis Time per Sample | 5-10 minutes | 3-5 minutes | < 3 minutes for multiple elements[1] | 1-2 minutes |
| Cost per Sample | Low | Moderate | High | Low to Moderate |
| Equipment Cost | Low | High | Very High | Moderate |
| Interferences | Presence of other metal ions (can be masked)[4]. | Chemical and ionization interferences. | Spectral and matrix interferences. | Presence of interfering ions. |
| Remarks | A standard and widely used method, suitable for routine analysis.[1][4] | Good for determining individual concentrations of Ca²⁺ and Mg²⁺. | Capable of simultaneous multi-element analysis.[1] | Provides rapid measurements, suitable for field use.[4] |
Experimental Protocols
Complexometric Titration with EDTA for Total Water Hardness
This protocol details the standardized method for determining the total hardness of a water sample using Ethylenediaminetetraacetic acid (EDTA) and an indicator.
1. Principle: EDTA is a chelating agent that forms stable, colorless complexes with divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are the primary contributors to water hardness. The total concentration of these ions is determined by titrating the water sample with a standardized EDTA solution. A metallochromic indicator is used to signal the endpoint of the titration, which is a sharp color change when all the Ca²⁺ and Mg²⁺ ions have been complexed by EDTA.
2. Reagents and Equipment:
-
Standard EDTA Solution (0.01 M): Prepare by dissolving 3.723 g of disodium ethylenediaminetetraacetate dihydrate in deionized water and diluting to 1 L.
-
Buffer Solution (pH 10): Dissolve 16.9 g of ammonium chloride (NH₄Cl) in 143 mL of concentrated ammonium hydroxide (NH₄OH), add 1.25 g of magnesium salt of EDTA, and dilute to 250 mL with deionized water.
-
Indicator Solution:
-
Eriochrome Black T (EBT): Mix 0.5 g of Eriochrome Black T with 100 g of sodium chloride (NaCl) to create a dry powder indicator.
-
Thymolphthalexone: While less common for total hardness, it can be used. A typical indicator is prepared by dissolving 0.5 g of this compound in 100 mL of ethanol. The endpoint color change is typically from blue to a colorless or greyish endpoint.
-
-
Apparatus: Burette, pipette, conical flask, graduated cylinder.
3. Procedure:
-
Pipette a known volume (e.g., 50 mL) of the water sample into a conical flask.
-
Add 1-2 mL of the pH 10 buffer solution to the water sample.
-
Add a small amount (a pinch) of the EBT indicator powder or a few drops of the this compound indicator solution. With EBT, the solution will turn wine-red if hardness is present. With this compound, the solution will turn blue.
-
Titrate the solution with the standard 0.01 M EDTA solution from a burette, swirling the flask continuously.
-
The endpoint is reached when the color changes from wine-red to a distinct blue with EBT, or from blue to colorless/grey with this compound.
-
Record the volume of EDTA solution used.
-
Repeat the titration at least twice more and calculate the average volume of EDTA used.
4. Calculation of Total Hardness: Total Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample
Where:
-
V_EDTA = Volume of EDTA solution used (in L)
-
M_EDTA = Molarity of the EDTA solution (in mol/L)
-
100.09 = Molar mass of CaCO₃ (in g/mol )
-
V_sample = Volume of the water sample (in L)
Mandatory Visualization
Caption: Experimental workflow for the determination of total water hardness by complexometric EDTA titration.
Caption: Logical comparison of different analytical methods for water hardness determination.
References
A Comparative Guide to the Specificity of Thymolphthalexone for Metal Cations
For researchers, scientists, and professionals in drug development, the precise selection of analytical reagents is paramount for accurate experimental outcomes. This guide provides a comprehensive comparison of Thymolphthalexone, a metallochromic indicator, with other common indicators used in the complexometric titration of alkaline earth metal cations. The specificity and performance of these indicators are evaluated based on available experimental data.
Introduction to this compound
This compound is a complexometric indicator primarily used for the determination of alkaline earth metal ions such as Calcium (Ca²⁺), Magnesium (Mg²⁺), Strontium (Sr²⁺), and Barium (Ba²⁺). Its utility lies in its distinct color change upon forming complexes with these metal ions, typically in an alkaline environment. The sharpness of this color transition at the endpoint of a titration is a critical factor in its performance.
Comparative Analysis of Indicator Performance
The selection of an appropriate indicator for a complexometric titration depends on several factors, including the stability of the metal-indicator complex relative to the metal-titrant (commonly EDTA) complex, the pH of the solution, and the desired sharpness of the endpoint. Below is a comparison of this compound with other frequently used indicators for the analysis of Ca²⁺, Mg²⁺, Sr²⁺, and Ba²⁺.
Quantitative Data Summary
The stability of the complex formed between a metal ion and an indicator is represented by the logarithm of its formation constant (log K_f). A higher log K_f value indicates a more stable complex. For a successful titration, the log K_f of the metal-EDTA complex should be significantly higher than that of the metal-indicator complex.
| Metal Ion | Indicator | log K_f (Metal-Indicator) | Optimal pH | Color of Metal Complex | Color of Free Indicator |
| Ca²⁺ | This compound | Data not available | ~11.5 | Blue | Colorless (or pale gray) |
| Murexide | 2.0 - 3.0 | 12 | Pink | Violet | |
| Patton & Reeder | Data not available | 12-14 | Wine Red | Blue | |
| Mg²⁺ | This compound | Data not available | 10-11 | Blue | Colorless (or pale gray) |
| Eriochrome Black T | 7.0 | 10 | Wine Red | Blue | |
| Calmagite | 8.1 | 10 | Wine Red | Blue | |
| Sr²⁺ | This compound | Data not available | ~11.5 | Blue | Colorless (or pale gray) |
| Murexide | Data not available | - | - | - | |
| Ba²⁺ | This compound | Data not available | >11 | Blue | Colorless (or pale gray) |
| Murexide | Data not available | - | - | - |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducible assessment of indicator performance. Below are generalized protocols for determining the stoichiometry of a metal-indicator complex and for performing a complexometric titration.
Determination of Metal-Indicator Complex Stoichiometry (Job's Method of Continuous Variation)
This method is used to determine the ratio in which the metal and indicator bind.
Principle: Equimolar solutions of the metal ion and the indicator are mixed in varying proportions while keeping the total molar concentration constant. The absorbance of the resulting solutions is measured at the wavelength of maximum absorbance of the complex. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[1][2]
Procedure:
-
Prepare equimolar solutions of the metal salt (e.g., CaCl₂) and the indicator (e.g., this compound) in a suitable buffer solution.
-
Prepare a series of solutions by mixing the metal and indicator solutions in different volume ratios (e.g., 1:9, 2:8, ..., 9:1), keeping the total volume constant.
-
For each solution, measure the absorbance at the λ_max of the metal-indicator complex.
-
Plot the absorbance against the mole fraction of the indicator.
-
The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 suggests a 1:1 complex.[1]
Complexometric Titration of Calcium with EDTA using this compound
Principle: A solution containing calcium ions is titrated with a standard solution of EDTA, a strong chelating agent. This compound is used as an indicator, which forms a colored complex with the calcium ions. At the endpoint, all the calcium ions are complexed by the EDTA, causing the indicator to revert to its free form, resulting in a color change.
Procedure:
-
Pipette a known volume of the calcium ion solution into an Erlenmeyer flask.
-
Add a suitable buffer to maintain the pH at approximately 11.5.
-
Add a small amount of this compound indicator. The solution should turn blue, indicating the formation of the Ca²⁺-Thymolphthalexone complex.
-
Titrate the solution with a standardized EDTA solution.
-
The endpoint is reached when the color of the solution changes from blue to colorless or a pale gray.
-
Record the volume of EDTA used and calculate the concentration of the calcium ions.
Logical Workflow and Signaling Pathways
The process of a complexometric titration can be visualized as a logical workflow. The following diagram illustrates the sequence of events during the titration of a metal cation with EDTA using a metallochromic indicator.
Caption: Workflow of a complexometric titration with a metallochromic indicator.
Conclusion
This compound serves as a useful indicator for the complexometric titration of alkaline earth metals, particularly in alkaline conditions. Its performance, characterized by the sharpness of its endpoint, is directly related to the stability of its metal complexes. While a comprehensive quantitative comparison is limited by the availability of standardized stability constant data, the provided protocols offer a framework for researchers to conduct their own comparative assessments. The choice of indicator should always be guided by the specific experimental conditions, including the metal ion of interest, the required pH, and the presence of potentially interfering ions. Eriochrome Black T and Calmagite are generally preferred for magnesium due to the stability of their complexes and distinct color changes. Murexide and Patton & Reeder's indicator are commonly employed for calcium titrations, especially at higher pH values. Further experimental investigation is warranted to fully elucidate the comparative specificity of this compound.
References
Safety Operating Guide
Navigating the Disposal of Thymolphthalexone: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of thymolphthalexone, ensuring compliance and minimizing environmental impact. While this compound itself is not classified as a hazardous substance, it is imperative to adhere to established protocols for chemical waste.[1]
Immediate Safety and Handling
Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols. In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
-
Inhalation: Move to an area with fresh air.
Seek medical attention if any symptoms persist.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound.
| Property | Value |
| Molecular Formula | C₃₈H₄₄N₂O₁₂ |
| Molecular Weight | 720.77 g/mol |
| Purity | ≥ 90% (UV) |
| CAS Number | 1913-93-5 |
Disposal Protocol for this compound
The primary principle for the disposal of this compound is to prevent its entry into the environment.[1] Do not discharge it into drains or dispose of it with regular trash.[2] The recommended procedure involves treating it as chemical waste and following institutional and local regulations.
Methodology:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, weighing boats), in a designated and clearly labeled chemical waste container.
-
Ensure the container is made of a compatible material and has a secure lid.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate quantity.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area for chemical waste.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Disposal Request:
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow their specific procedures for waste pickup and documentation.
-
-
Decontamination of Empty Containers:
-
For empty containers of this compound, triple rinse with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as chemical waste and add it to the designated waste container.
-
After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional guidelines.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Thymolphthalexone
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Thymolphthalexone. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must be equipped with side shields. |
| Safety Goggles | Required when there is a risk of dust generation. | |
| Hand Protection | Gloves | Nitrile rubber gloves are recommended. Ensure gloves are inspected for integrity before each use. |
| Respiratory Protection | Dust Mask/Respirator | A P1 or N95 particulate respirator is required if handling procedures are likely to generate dust. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn at all times. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to prevent contamination and accidental exposure. The following workflow outlines the standard operating procedure for working with this compound.
Step-by-Step Handling Procedure:
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood to control dust.
-
Put on all required PPE as specified in the table above.
-
Gather all necessary materials, including spatulas, weigh boats, and solvents.
-
-
Handling :
-
Carefully weigh the required amount of this compound powder. Avoid creating dust.
-
If preparing a solution, add the powder to the solvent slowly to prevent splashing.
-
Conduct the experimental procedure, ensuring that any containers with this compound are clearly labeled.
-
-
Cleanup and Storage :
-
Thoroughly clean all equipment used for handling this compound.
-
Dispose of all waste materials, including contaminated PPE, according to the disposal plan outlined below.
-
Remove PPE in the correct order to avoid self-contamination.
-
Store unused this compound in a cool, dry, and well-ventilated area in a tightly sealed container.
-
Disposal Plan
The proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Collection :
-
Solid this compound Waste : Collect any unused or waste this compound powder in a clearly labeled, sealed container.
-
Contaminated PPE : Place all used gloves, masks, and other disposable items that have come into contact with this compound into a separate, designated waste bag.[1][2][3]
-
Empty Containers : Ensure original containers are completely empty before disposal.
-
-
Segregation and Labeling :
-
Non-Hazardous Solid Waste : The container with solid this compound waste should be labeled as "Non-Hazardous Chemical Waste" and include the chemical name.[4]
-
Contaminated PPE : The waste bag with contaminated PPE should be clearly labeled as such.[1][2]
-
Empty Containers : The original, empty container can typically be disposed of in the regular trash after the label has been defaced.[4]
-
-
Final Disposal :
-
Chemical Waste and Contaminated PPE : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the labeled non-hazardous chemical waste and contaminated PPE.[1]
-
Regular Trash : The empty, defaced container can be placed in the regular laboratory trash for custodial disposal.[4]
-
By following these guidelines, you can ensure a safe and compliant laboratory environment when working with this compound. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
